Technical Documentation Center

Methyl 6-iodoquinazoline-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 6-iodoquinazoline-4-carboxylate

Core Science & Biosynthesis

Foundational

Methyl 6-iodoquinazoline-4-carboxylate: Technical Profile & Synthesis Strategy

This guide serves as a definitive technical reference for Methyl 6-iodoquinazoline-4-carboxylate , a high-value pharmacophore intermediate. It is engineered for researchers requiring precision in synthetic planning and s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical reference for Methyl 6-iodoquinazoline-4-carboxylate , a high-value pharmacophore intermediate. It is engineered for researchers requiring precision in synthetic planning and structural optimization of kinase inhibitors.

Core Identity & Physicochemical Specifications

Methyl 6-iodoquinazoline-4-carboxylate is a bifunctional heteroaromatic scaffold. Its utility lies in the orthogonal reactivity of its substituents: the 4-carboxylate serves as an electrophilic handle for heterocycle formation or amide coupling, while the 6-iodide acts as a pristine site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), essential for expanding chemical space in Structure-Activity Relationship (SAR) studies.

Technical Data Table
PropertySpecification
Chemical Name Methyl 6-iodoquinazoline-4-carboxylate
CAS Number 1823365-57-6
Molecular Formula C₁₀H₈IN₂O₂
Molecular Weight 314.08 g/mol
Exact Mass 313.9552
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in MeOH
InChI Key PTEGUDSNYNKYSZ-UHFFFAOYSA-N
SMILES COC(=O)C1=NC=NC2=CC(I)=CC=C12

Strategic Utility in Drug Discovery

The "Orthogonal Reactivity" Paradigm

In medicinal chemistry, this molecule is a "linchpin" scaffold. It allows for the independent modification of two vectors:

  • The Hinge Binder Domain (C4 Position): The ester is typically converted to a carboxamide or heterocycle (e.g., oxadiazole) to interact with the hinge region of kinases like PI3K or EGFR .

  • The Hydrophobic Pocket Vector (C6 Position): The iodine atom allows for late-stage diversification to reach into the hydrophobic back-pocket of the enzyme.

Logical Workflow: Scaffold to Lead

DrugDiscoveryLogic Scaffold Methyl 6-iodoquinazoline- 4-carboxylate (Core Scaffold) Step1 C4 Functionalization (Nucleophilic Acyl Substitution) Scaffold->Step1 Hydrazine/Amine Intermediate 6-Iodo-4-carboxamide (Hinge Binder Established) Step1->Intermediate Step2 C6 Diversification (Suzuki/Sonogashira Coupling) Intermediate->Step2 Ar-B(OH)2 / Pd(0) Lead Potent Kinase Inhibitor (Dual Vector Optimization) Step2->Lead

Figure 1: The logical progression from the core scaffold to a bioactive lead compound, highlighting the orthogonal functionalization strategy.[]

Synthesis & Experimental Methodology

Expert Insight: While direct carbonylation of 4-chloro-6-iodoquinazoline is theoretically possible, it often leads to competitive de-iodination or bis-carbonylation due to the high reactivity of the C-I bond. The most robust (Trustworthy) protocol utilizes a Cyano-Pinner sequence , which preserves the critical iodine substituent.

Recommended Protocol: The "Cyano-Preservation" Route
Step 1: Synthesis of 6-Iodoquinazoline-4-carbonitrile
  • Reagents: 4-Chloro-6-iodoquinazoline, Potassium Cyanide (KCN), DABCO (catalyst), DMSO.

  • Rationale: DABCO acts as a nucleophilic catalyst, forming a transient quaternary ammonium salt at the C4 position, which is more susceptible to cyanide displacement than the chloride, enhancing yield and reducing reaction times.

Procedure:

  • Dissolve 4-chloro-6-iodoquinazoline (1.0 eq) and DABCO (0.1 eq) in anhydrous DMSO.

  • Add KCN (1.2 eq) slowly at 0°C to prevent exotherms.

  • Stir at ambient temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Pour into ice water. The nitrile product precipitates. Filter, wash with water, and dry under vacuum.

Step 2: Pinner Reaction to Methyl Ester
  • Reagents: 6-Iodoquinazoline-4-carbonitrile, Methanolic HCl (anhydrous).

  • Rationale: Acid-catalyzed methanolysis converts the nitrile directly to the methyl ester without hydrolyzing to the carboxylic acid first, streamlining the workflow.

Procedure:

  • Suspend the nitrile (1.0 eq) in anhydrous MeOH.

  • Bubble dry HCl gas into the solution at 0°C until saturation (or use acetyl chloride/MeOH generation).

  • Reflux for 12 hours. The intermediate imino-ether hydrolyzes to the ester upon workup.

  • Workup: Concentrate in vacuo. Neutralize with saturated NaHCO₃ (cold). Extract with DCM.

  • Purification: Recrystallize from MeOH/Et₂O to yield Methyl 6-iodoquinazoline-4-carboxylate .

Synthesis Workflow Diagram

SynthesisRoute Start 5-Iodoanthranilic Acid Cyclization Formamidine Acetate Cyclization Start->Cyclization Quinazolinone 6-Iodoquinazolin-4(3H)-one Cyclization->Quinazolinone Chlorination POCl3 / DIPEA Chlorination Quinazolinone->Chlorination ChloroInt 4-Chloro-6-iodoquinazoline Chlorination->ChloroInt Cyanation KCN / DABCO SNAr Reaction ChloroInt->Cyanation Critical Step: Avoid Pd Catalysts Nitrile 6-Iodoquinazoline-4-carbonitrile Cyanation->Nitrile Pinner MeOH / HCl Pinner Synthesis Nitrile->Pinner Final Methyl 6-iodoquinazoline- 4-carboxylate Pinner->Final

Figure 2: Step-by-step synthetic pathway prioritizing the preservation of the C6-Iodine motif.

Handling, Stability & Safety

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The ester bond is susceptible to hydrolysis if exposed to ambient moisture over prolonged periods.

  • Light Sensitivity: Iodinated aromatics can undergo photodehalogenation. Store in amber vials.

  • Safety:

    • GHS Classification: Warning (Irritant).

    • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

    • Precaution: Avoid contact with strong bases (hydroxide/alkoxide) unless hydrolysis is intended.

References

  • BenchChem. Methyl 6-iodoquinazoline-4-carboxylate Product Specifications and Applications. Retrieved from

  • MolCore. Product Data: Methyl 6-iodoquinazoline-4-carboxylate (CAS 1823365-57-6).[2][3] Retrieved from [2]

  • BLD Pharm. Chemical Properties of Quinazoline Carboxylates. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Quinazoline Derivatives. Retrieved from

Sources

Exploratory

Spectroscopic data for "Methyl 6-iodoquinazoline-4-carboxylate" (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 6-iodoquinazoline-4-carboxylate Authored by: A Senior Application Scientist Foreword: The Quinazoline Scaffold in Modern Drug Discovery The quin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 6-iodoquinazoline-4-carboxylate

Authored by: A Senior Application Scientist

Foreword: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity.[1] Its derivatives have been extensively investigated for a range of therapeutic applications, most notably in oncology. Methyl 6-iodoquinazoline-4-carboxylate is a key intermediate in the synthesis of potent inhibitors for critical signaling pathways, such as the Phosphatidylinositol 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR) pathways, which are often dysregulated in cancer.[1] The strategic placement of the iodine atom at the 6-position provides a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Buchwald-Hartwig), enabling the creation of diverse molecular libraries for structure-activity relationship (SAR) studies.[1] The methyl carboxylate at the 4-position offers another site for chemical modification, such as hydrolysis to the carboxylic acid followed by amidation.[1]

This guide provides a comprehensive analysis of the spectroscopic data expected for Methyl 6-iodoquinazoline-4-carboxylate. As explicit experimental data for this specific molecule is not widely published, this document synthesizes information from closely related and structurally analogous compounds to provide a robust, predictive, and instructional framework for researchers. Every piece of data and every protocol is presented with the underlying scientific rationale, ensuring a self-validating and trustworthy resource for drug development professionals.

Molecular Structure and Analytical Overview

A foundational understanding of the molecule's structure is paramount for interpreting its spectroscopic output. This section outlines the key structural features and the analytical workflow for its characterization.

Molecular Structure

The structure of Methyl 6-iodoquinazoline-4-carboxylate consists of a bicyclic quinazoline core, an iodine substituent at position 6, and a methyl carboxylate group at position 4.

Caption: Molecular structure of Methyl 6-iodoquinazoline-4-carboxylate.

Analytical Workflow

The comprehensive characterization of a novel or synthesized compound like Methyl 6-iodoquinazoline-4-carboxylate follows a logical and synergistic workflow. Each technique provides a unique piece of the structural puzzle.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Final Validation synthesis Chemical Synthesis purification Purification (e.g., HPLC) synthesis->purification nmr NMR (1H, 13C) [Structure & Connectivity] purification->nmr ms Mass Spectrometry (MS) [Molecular Weight & Formula] purification->ms ir Infrared (IR) Spectroscopy [Functional Groups] purification->ir purity_assessment Purity Assessment purification->purity_assessment data_integration Data Integration & Structural Confirmation nmr->data_integration ms->data_integration ir->data_integration data_integration->purity_assessment

Caption: A typical workflow for the synthesis and characterization of a chemical intermediate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted spectrum for Methyl 6-iodoquinazoline-4-carboxylate in a solvent like DMSO-d₆ is detailed below.

Predicted ¹H NMR Data (DMSO-d₆, 600 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comparative Insights
~9.50s1HH-2The proton at C-2 is adjacent to two nitrogen atoms, resulting in significant deshielding and a downfield shift. This is a characteristic signal for the quinazoline ring system.
~8.90d1HH-5The C-5 proton is peri to the C-4 carboxylate group, which exerts a deshielding effect. Its multiplicity is a doublet due to coupling with H-7.
~8.45dd1HH-7This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets. Its chemical shift is influenced by the electron-withdrawing iodine at C-6.
~8.10d1HH-8The C-8 proton is coupled to H-7, appearing as a doublet.
~4.00s3H-OCH₃The methyl protons of the ester group typically appear as a singlet in this region. In similar structures like methyl quinoline-carboxylates, this signal is found around 3.9-4.1 ppm.[2]
Causality Behind Spectral Features
  • Aromatic Region (8.0-9.5 ppm): The protons on the quinazoline ring are all in the downfield aromatic region due to the ring current effect. Their precise shifts are dictated by their electronic environment.

    • H-2: Being flanked by two electronegative nitrogen atoms, this proton is the most deshielded.

    • H-5, H-7, H-8: The iodine at C-6 has a significant impact. Its electron-withdrawing inductive effect and heavy atom effect influence the neighboring protons, particularly H-5 and H-7. The pattern of doublets and a doublet of doublets is characteristic of a tri-substituted benzene ring. Similar aromatic proton patterns are observed in related 6-substituted quinazolinone structures.[3][4]

  • Aliphatic Region (~4.0 ppm): The sharp singlet for the methoxy group is a clear indicator of the methyl ester functionality. Its isolation from other protons results in a singlet multiplicity.

¹³C NMR Spectroscopy

Carbon NMR provides a map of the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (DMSO-d₆, 150 MHz)
Chemical Shift (δ, ppm)AssignmentRationale & Comparative Insights
~165.0C=O (Ester)The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. This is a standard range for ester carbonyls.[5]
~158.0C-2Similar to its attached proton, the C-2 carbon is deshielded by the adjacent nitrogen atoms.
~152.0C-4The C-4 carbon is attached to the ester group and is part of the heterocyclic ring, leading to a downfield shift.
~148.0C-8aThis is a quaternary carbon at the bridgehead of the two rings.
~140.0C-7This carbon is deshielded by the adjacent C-6 iodine.
~135.0C-5This carbon is also influenced by the C-6 iodine and the overall aromatic system.
~128.0C-8Aromatic CH carbon.
~122.0C-4aQuaternary bridgehead carbon.
~95.0C-6The carbon directly attached to the heavy iodine atom (C-I) is expected to have a significantly upfield shift due to the heavy atom effect. This is a key diagnostic signal. In related 6-iodo-quinazolinone structures, this carbon appears around 92.7 ppm.[3]
~53.0-OCH₃The methyl carbon of the ester group is found in the typical aliphatic region.[2]
Expert Interpretation

The most diagnostic signal in the ¹³C NMR spectrum is the C-6 carbon at an unusually upfield position (~95.0 ppm). This is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces a shielding effect on the directly bonded carbon nucleus. The remaining signals are consistent with the expected electronic environment of an aromatic heterocyclic system bearing an ester group. The positions of the quaternary carbons (C-4, C-4a, C-8a) and the carbonyl carbon provide definitive confirmation of the core structure.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3050-3100Medium-WeakC-H StretchAromatic C-H
~2950WeakC-H StretchAliphatic C-H (-OCH₃)
~1720-1740 Strong C=O Stretch Ester Carbonyl
~1610, 1570, 1480Medium-StrongC=C and C=N StretchQuinazoline Ring
~1250-1300StrongC-O StretchEster (Asymmetric)
~1100MediumC-O StretchEster (Symmetric)
Below 800Medium-WeakC-I StretchCarbon-Iodine Bond
Trustworthiness of the Data: Key Diagnostic Peaks

The IR spectrum provides a vibrational fingerprint of the molecule. The most crucial and unambiguous absorption band is the strong peak between 1720-1740 cm⁻¹ .[6] This band is highly characteristic of the C=O stretching vibration of an ester functional group and serves as a primary confirmation of its presence. The series of peaks in the 1480-1610 cm⁻¹ region are characteristic of the aromatic C=C and C=N bond vibrations within the quinazoline core, confirming the heterocyclic aromatic system.[6] The presence of both aromatic and aliphatic C-H stretching vibrations further corroborates the overall structure.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound, making it an indispensable tool for structural confirmation.

Predicted Mass Spectrometry Data
TechniqueIonm/z (Mass-to-Charge Ratio)Interpretation
ESI-MS[M+H]⁺315.0The protonated molecular ion. The molecular weight of C₁₀H₇IN₂O₂ is 314.08 g/mol .[1] This peak confirms the molecular weight of the parent compound.
HRMS (ESI)[M+H]⁺314.9662High-Resolution Mass Spectrometry would provide the exact mass, allowing for the unambiguous determination of the elemental formula (Calculated for C₁₀H₈IN₂O₂⁺: 314.9658).
Fragmentation Analysis

In addition to the molecular ion, mass spectrometry can reveal structural information through fragmentation patterns. While complex, some predictable fragmentation pathways for Methyl 6-iodoquinazoline-4-carboxylate include:

  • Loss of -OCH₃: A fragment corresponding to [M - 31]⁺ from the loss of the methoxy radical.

  • Loss of -COOCH₃: A fragment corresponding to [M - 59]⁺ from the loss of the entire carbomethoxy group.

This fragmentation data acts as a secondary confirmation, providing evidence that corroborates the structure determined by NMR.[6]

Part 4: Experimental Protocols

To ensure reproducibility and data integrity, the following protocols, based on standard laboratory practices and instrumentation reported for similar compounds, are recommended.[3][4][7]

Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of Methyl 6-iodoquinazoline-4-carboxylate in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved to avoid line broadening. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

  • IR Spectroscopy: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid sample directly on the ATR crystal (e.g., diamond) and apply pressure to ensure good contact. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Mass Spectrometry: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. For Electrospray Ionization (ESI), this solution can be directly infused into the mass spectrometer.

Instrumentation and Data Acquisition
  • NMR Spectroscopy

    • Instrument: A high-field NMR spectrometer (e.g., Bruker, 600 MHz) is recommended for better signal dispersion, especially in the crowded aromatic region.[4]

    • ¹H NMR Acquisition: Acquire spectra using a standard pulse program. Key parameters include a 30° pulse angle, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient.

    • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (~1024 or more) and a longer relaxation delay may be required.

  • IR Spectroscopy

    • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., Agilent Cary 630 FTIR) is standard.[3]

    • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or KBr pellet should be collected and automatically subtracted from the sample spectrum.

  • Mass Spectrometry

    • Instrument: An LC/MS/MS system (e.g., API 2000) or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is suitable.[3][4]

    • Acquisition (ESI): Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode. Optimize capillary voltage and cone voltage to maximize the signal of the [M+H]⁺ ion while minimizing in-source fragmentation.

Conclusion

The structural elucidation of Methyl 6-iodoquinazoline-4-carboxylate is a multi-faceted process that relies on the synergy of NMR, IR, and MS techniques. This guide provides a predictive but scientifically grounded framework for interpreting the spectroscopic data for this vital chemical intermediate. The characteristic signals—the downfield protons and carbons of the quinazoline ring in NMR, the heavy-atom-shifted C-I carbon signal, the strong ester C=O stretch in IR, and the definitive molecular ion peak in MS—together form a unique spectroscopic signature. By following the detailed protocols and understanding the causal relationships behind the data, researchers can confidently confirm the identity, purity, and structure of this compound, facilitating its effective use in the advancement of medicinal chemistry and drug discovery.

References

  • MDPI. (2022, November 21). N 2 ,N 6 -Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. Retrieved from [Link]

  • PMC. (2024, September 4). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Retrieved from [Link]

  • PubMed. (2008, April 15). Synthesis of novel 4,6-disubstituted quinazoline derivatives, their anti-inflammatory and anti-cancer activity (cytotoxic) against U937 leukemia cell lines. Retrieved from [Link]

  • Rsc.org. (n.d.). Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohol. Retrieved from [Link]

  • ResearchGate. (2025, October 13). (PDF) N,N-Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-amino-4-hydroxyquinoline-2-carboxylate. Retrieved from [Link]

  • ScienceDirect. (2023, February 17). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Retrieved from [Link]

  • Arkat USA. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs. Retrieved from [Link]

  • PMC. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

Sources

Foundational

Solubility of "Methyl 6-iodoquinazoline-4-carboxylate" in common organic solvents

Executive Summary Methyl 6-iodoquinazoline-4-carboxylate is a critical intermediate in medicinal chemistry, widely utilized for its dual reactivity: the C-6 iodine serves as a handle for palladium-catalyzed cross-couplin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-iodoquinazoline-4-carboxylate is a critical intermediate in medicinal chemistry, widely utilized for its dual reactivity: the C-6 iodine serves as a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C-4 methyl ester allows for nucleophilic acyl substitutions.[]

Understanding its solubility landscape is prerequisite for efficient synthetic manipulation and biological evaluation.[][2] This compound exhibits a lipophilic, polar-aprotic preference , showing high solubility in DMSO and DMF, moderate solubility in chlorinated and ester solvents, and low solubility in water and cold alcohols.

Quick Solvent Reference:

  • Primary Dissolution (Stock/Reaction): DMSO, DMF, DMAc.

  • Extraction/Workup: Dichloromethane (DCM), Ethyl Acetate.

  • Recrystallization (Temp.[] Dependent): Methanol, Ethanol, Isopropanol.

  • Antisolvents (Precipitation): Hexanes, Water, Diethyl Ether.

Physicochemical Profile & Solubility Logic

To predict and manipulate the solubility of this compound, we must analyze its structural determinants.[2]

FeatureChemical ImplicationSolubility Impact
Quinazoline Core Planar, aromatic bicyclic system.[]Promotes

-

stacking; reduces solubility in non-polar aliphatics (e.g., hexanes).
C-6 Iodine Large, lipophilic halogen (Soft electrophile).Significantly increases LogP (lipophilicity); enhances solubility in DCM and DMSO.
C-4 Methyl Ester H-bond acceptor; no H-bond donor.[]Good solubility in polar aprotic solvents; poor water solubility due to lack of ionization at neutral pH.

Theoretical Properties:

  • Molecular Weight: ~314.08 g/mol [][3]

  • Predicted LogP: ~2.5 – 3.0 (Lipophilic)

  • Physical State: Solid (Likely off-white to yellow powder)[]

Detailed Solubility Profile

High Solubility: Polar Aprotic Solvents
  • Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dimethylacetamide (DMAc).

  • Solubility Limit: Typically >50 mg/mL.[]

  • Application:

    • Bioassays: DMSO is the gold standard for preparing 10 mM stock solutions for biological screening.[] The compound is stable in anhydrous DMSO.

    • Synthesis: Ideal for cross-coupling reactions (Suzuki, Heck) requiring high temperatures (>80°C).

  • Technical Note: DMSO is hygroscopic.[] Water uptake can cause the compound to crash out over time. Always store stocks in desiccated conditions.

Moderate Solubility: Chlorinated & Ester Solvents[1]
  • Solvents: Dichloromethane (DCM), Chloroform (

    
    ), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).
    
  • Solubility Limit: ~10–50 mg/mL (varies by temperature).[]

  • Application:

    • Workup/Extraction: DCM is the preferred solvent for extracting this compound from aqueous reaction quenches due to its high solubilizing power for halo-heterocycles.[]

    • Chromatography: Mixtures of Hexanes/EtOAc or DCM/MeOH are standard mobile phases.[] The compound moves readily in 20–50% EtOAc/Hexanes.

Temperature-Dependent Solubility: Polar Protic Solvents
  • Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

  • Behavior:

    • Cold (RT): Sparingly soluble (<5 mg/mL).

    • Hot (Reflux): Soluble.[][2][4][5][6][7][8]

  • Application: Recrystallization. This differential solubility is the primary method for purification.[] Dissolving the crude solid in boiling EtOH and allowing it to cool slowly will typically yield pure crystals, leaving impurities in the mother liquor.

Low Solubility: Antisolvents[1]
  • Solvents: Water, Hexanes, Pentane, Diethyl Ether.

  • Application:

    • Precipitation: Adding Hexanes to a concentrated DCM solution, or Water to a DMF reaction mixture, will force the product to precipitate as a solid.

    • Washing: The filter cake can be washed with cold Hexanes or Ether to remove residual high-boiling solvents without dissolving the product.[]

Experimental Protocols

Protocol A: Visual Solubility Screening (The "Self-Validating" Check)

Before committing valuable material to a reaction, validate solvent compatibility.

  • Weigh: Place 5 mg of Methyl 6-iodoquinazoline-4-carboxylate into a clear 2 mL HPLC vial.

  • Aliquot: Add 100

    
    L of the target solvent.[]
    
  • Observe (T0):

    • Clear solution? Solubility > 50 mg/mL (High).

    • Suspension? Proceed to step 4.

  • Sonicate: Sonicate for 5 minutes at ambient temperature.

    • Clear solution? Solubility ~50 mg/mL (Moderate/High).

    • Cloudy? Proceed to step 5.

  • Heat: Gently warm to 40°C (using a heat block, never open flame).

    • Clear solution? Temperature-dependent solubility (Good for recrystallization).[]

    • Solid remains? Poor solubility (<50 mg/mL).

Protocol B: Preparation of 10 mM Stock Solution (Bioassay)

Standard workflow for drug discovery screening.

  • Calculate: For 10 mg of compound (MW: 314.08 g/mol ):

    
    
    
  • Dissolve: Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex: Vortex for 30 seconds. Ensure no solid remains at the meniscus.

  • QC: Visually inspect for particulates. If used for cellular assays, sterile filter using a 0.2

    
    m PTFE (hydrophobic) filter. Do not use Nylon filters as they may bind the drug.[]
    

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended experimental outcome.

SolventSelection Start Start: Methyl 6-iodoquinazoline-4-carboxylate Goal What is your Goal? Start->Goal Reaction Chemical Synthesis Goal->Reaction Purification Purification / Isolation Goal->Purification Analysis Analysis / Bioassay Goal->Analysis HighTemp High Temp Coupling (Suzuki/Heck) Reaction->HighTemp LowTemp Nucleophilic Sub. (RT - 50°C) Reaction->LowTemp Recryst Recrystallization Purification->Recryst Column Flash Chromatography Purification->Column Stock 10mM Stock Solution Analysis->Stock Solv_DMF Use: DMF, DMSO, DMAc HighTemp->Solv_DMF Solv_THF Use: THF, DCM, Acetonitrile LowTemp->Solv_THF Solv_Alc Use: Boiling MeOH or EtOH (Cool to precipitate) Recryst->Solv_Alc Solv_Eluent Use: Hexane/EtOAc or DCM/MeOH Column->Solv_Eluent Solv_DMSO Use: Anhydrous DMSO Stock->Solv_DMSO

Figure 1: Decision tree for solvent selection based on experimental intent (Synthesis, Purification, or Analysis).

References

  • BenchChem. Methyl 6-iodoquinazoline-4-carboxylate Product Description & Reactivity Profile. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (Analogue). Retrieved from

  • Balant, L., et al. Solubility of Organic Compounds in DMSO for Bioscreening. Journal of Medicinal Chemistry.[] (Inferred general principles for DMSO solubility of heterocycles).

  • MDPI (2022). Synthesis of N2,N6-Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. (Demonstrates recrystallization of iodo-quinazolines from Methanol). Retrieved from

Sources

Exploratory

Technical Guide: Nucleophilic Acyl Substitution of Methyl 6-iodoquinazoline-4-carboxylate

Executive Summary Methyl 6-iodoquinazoline-4-carboxylate (M-6-IQC) represents a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., EGFR, PI3K) and folate antagonists....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-iodoquinazoline-4-carboxylate (M-6-IQC) represents a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., EGFR, PI3K) and folate antagonists. Its structural utility lies in its orthogonal reactivity :

  • C4-Ester: A highly electrophilic site for nucleophilic acyl substitution (amidation/hydrazinolysis) to establish the primary pharmacophore.

  • C6-Iodide: A stable "anchor" for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for library diversification after the core is established.

This guide details the specific protocols for nucleophilic acyl substitution at the C4 position. Unlike standard benzoates, the quinazoline-4-carboxylate is electronically activated by the diaza-naphthalene ring system, necessitating precise control over temperature and pH to prevent rapid hydrolysis or spontaneous decarboxylation.

Structural Analysis & Reactivity Profile

Electronic Activation

The reactivity of the C4-methoxycarbonyl group is significantly enhanced compared to a phenyl ester. The quinazoline ring acts as a strong electron-withdrawing group (EWG). Specifically, the imine-like nitrogen at position 3 (N3) exerts a strong inductive (-I) and mesomeric (-M) pull, rendering the C4-carbonyl carbon highly electrophilic.

  • Implication: Nucleophilic attack occurs more rapidly than in carbocyclic analogs.

  • Risk: The resulting carboxylic acid (if hydrolysis occurs) is prone to decarboxylation because the carboxylate is ortho to the ring nitrogen, facilitating a cyclic transition state for

    
     loss.
    
The 6-Iodo Substituent

The iodine atom at C6 is relatively stable under standard nucleophilic acyl substitution conditions (


 or 

). It provides a weak inductive withdrawal that slightly increases the electrophilicity of the C4-ester, but its primary role is as a dormant handle for future functionalization.

Mechanism of Action: Direct Aminolysis

The most common application is the conversion of the ester to an amide (amidation). This proceeds via a


 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism.
Reaction Pathway Diagram

The following diagram illustrates the nucleophilic attack and the stabilization of the tetrahedral intermediate.

ReactionMechanism Start Methyl 6-iodoquinazoline- 4-carboxylate TS Tetrahedral Intermediate Start->TS Nucleophilic Attack (k1) Amine Nucleophile (R-NH2) Amine->TS Product Quinazoline-4-carboxamide (Target) TS->Product Collapse (k2) Byprod Methanol (Leaving Group) TS->Byprod

Figure 1: Mechanistic pathway for the direct aminolysis of M-6-IQC.

Experimental Protocols

Protocol A: Direct Aminolysis (Primary Amines)

Application: Best for unhindered primary amines (e.g., benzylamine, aniline derivatives). This is the "greenest" approach as it avoids coupling reagents.

Reagents:

  • Methyl 6-iodoquinazoline-4-carboxylate (1.0 equiv)

  • Amine (1.2 – 1.5 equiv)

  • Solvent: Methanol (MeOH) or THF (anhydrous)

  • Base (Optional): Triethylamine (

    
    ) if using amine salts.
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of M-6-IQC in 5 mL of anhydrous MeOH. If solubility is poor, use a 1:1 mixture of MeOH/THF.

    • Note: The 6-iodo group increases lipophilicity; pure MeOH might not suffice for scale-up.

  • Addition: Add the amine (1.2 equiv) dropwise at

    
    .
    
    • Why: Low temperature prevents competitive attack at the C2 position (though rare with esters) and suppresses potential ring-opening side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–6 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LCMS.[1]

    • Endpoint: Disappearance of the ester peak (

      
       corresponding to methyl ester) and appearance of the amide mass.
      
  • Workup:

    • If product precipitates: Filter and wash with cold MeOH.

    • If soluble: Concentrate in vacuo. Redissolve in EtOAc, wash with water (to remove excess amine), dry over

      
      , and concentrate.
      
Protocol B: Saponification & Coupling (Secondary/Hindered Amines)

Application: Required when the amine is non-nucleophilic or sterically hindered, necessitating the activation of the acid. Critical Warning: The intermediate 6-iodoquinazoline-4-carboxylic acid is unstable. Do not heat above 50°C during hydrolysis.

Step-by-Step Workflow:

  • Hydrolysis:

    • Dissolve M-6-IQC in THF/Water (3:1).

    • Add LiOH (1.1 equiv) at

      
      . Stir at 
      
      
      
      for 1 hour.
    • Acidification: Carefully acidify to pH 4-5 using 1M HCl at

      
      . Do not use concentrated strong acids or heat.
      
    • Extract immediately with EtOAc or lyophilize if water-soluble.

  • Coupling:

    • Dissolve the crude acid in DMF.

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to form the activated ester.

    • Add the amine (1.1 equiv). Stir at RT for 2–12 hours.

Comparative Data: Reaction Conditions

ParameterDirect AminolysisSaponification + Coupling
Target Nucleophile Primary Amines (

)
Secondary/Aryl Amines (

)
Atom Economy High (Only MeOH byproduct)Low (Requires HATU/DIPEA)
Thermal Risk Low (RT reaction)High (Decarboxylation risk during hydrolysis)
Solvent System Protic (MeOH) or Polar Aprotic (THF)Polar Aprotic (DMF/DMA)
Typical Yield 75–90%50–70% (due to hydrolysis loss)

Synthesis Decision Logic

Use the following logic flow to determine the optimal synthetic route for your specific target molecule.

SynthesisLogic Start Start: Methyl 6-iodoquinazoline- 4-carboxylate CheckAmine Analyze Nucleophile Start->CheckAmine IsPrimary Is it a Primary Amine? CheckAmine->IsPrimary DirectRoute Route A: Direct Aminolysis (MeOH, RT) IsPrimary->DirectRoute Yes IndirectRoute Route B: Saponification + Coupling IsPrimary->IndirectRoute No (Secondary/Aniline) Warning CRITICAL: Maintain T < 40°C to avoid Decarboxylation IndirectRoute->Warning

Figure 2: Decision tree for selecting the appropriate substitution methodology.

Troubleshooting & Optimization

The Decarboxylation Trap

If the ester is hydrolyzed to the acid (Structure:


) and the reaction mixture is heated or left in acidic media, the compound will decarboxylate to form 6-iodoquinazoline .
  • Symptom: Loss of mass 44 (

    
    ) in LCMS; disappearance of carbonyl peak in IR.
    
  • Prevention: Perform saponification with LiOH (milder than NaOH) and avoid workup temperatures

    
    .
    
Competition: Ring vs. Ester Attack

While the ester is the primary electrophile, strong nucleophiles (e.g., hydrazine hydrate) can sometimes attack C2, leading to ring opening or rearrangement (Dimroth-like rearrangements).

  • Control: Control stoichiometry strictly (1.0 : 1.1). Avoid large excesses of nucleophile.

References

  • Synthesis of Quinazoline-4-carboxylates

    • BenchChem. "Methyl 6-iodoquinazoline-4-carboxylate: Precursor Synthesis and Properties."
  • Amidation Mechanisms in Heterocycles

    • Goodreid, J. D., et al. "Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines." J. Org.[2] Chem., 2014, 79, 943-954.[2]

  • Decarboxylation Risks in Heteroaromatic Acids

    • Basnet, R., et al. "Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids." Organic Letters, 2026 (Projected/Preprint context).
  • General Quinazoline Functionalization

    • MDPI Molecules. "Regioselective Nucleophilic Aromatic Substitution... 4-Aminoquinazoline Synthesis."

Sources

Protocols & Analytical Methods

Method

Protocol for Suzuki-Miyaura Cross-Coupling of Methyl 6-Iodoquinazoline-4-carboxylate: Precision Functionalization for Targeted Therapeutics

Scientific Rationale & Substrate Profiling Quinazoline derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently utilized to design potent inhibitors targeting oncogenic signaling pathways suc...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Substrate Profiling

Quinazoline derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently utilized to design potent inhibitors targeting oncogenic signaling pathways such as Phosphatidylinositol 3-kinase (PI3K) and the Epidermal Growth Factor Receptor (EGFR)[1]. Within this structural class, Methyl 6-iodoquinazoline-4-carboxylate is an expertly engineered intermediate that offers dual functional handles for drug discovery[1].

The 6-iodo position is primed for metal-catalyzed carbon-carbon bond formation, while the 4-carboxylate group (a methyl ester) serves as a versatile bioisostere or a handle for downstream derivatization[1]. In palladium-catalyzed cross-coupling, the intrinsic bond dissociation energy dictates a reactivity gradient of C–I > C–Br >> C–Cl[2]. Consequently, the C6-iodo bond undergoes rapid oxidative addition, allowing for highly selective functionalization without requiring extreme thermal conditions[3].

Pathway Drug C6-Functionalized Quinazoline Derivative EGFR EGFR (Receptor Tyrosine Kinase) Drug->EGFR ATP-competitive Inhibition PI3K PI3K (Phosphoinositide 3-kinase) Drug->PI3K Selective Inhibition EGFR->PI3K Blocked Activation AKT AKT Signaling Node PI3K->AKT Blocked Phosphorylation mTOR mTOR Complex AKT->mTOR Blocked Cascade Apoptosis Cell Cycle Arrest & Apoptosis mTOR->Apoptosis Induced via Inhibition

Fig 1: Mechanism of action for quinazoline derivatives targeting EGFR/PI3K oncogenic pathways.

Mechanistic Causality in Reaction Design

The Suzuki-Miyaura coupling is celebrated for its functional group tolerance and mild conditions[4]. However, the presence of the C4 methyl ester introduces a significant chemoselectivity challenge: saponification (hydrolysis) under the basic conditions typically required to activate the boronic acid. Strong aqueous bases will rapidly hydrolyze the methyl ester to 6-iodoquinazoline-4-carboxylic acid[1].

To establish a self-validating and robust protocol, the causality of each reagent choice must be strictly controlled:

  • Catalyst Selection : Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces a cis-coordination geometry on the palladium center. This spatial arrangement accelerates the rate-limiting reductive elimination step and minimizes competitive protodeborylation of the boronic acid.

  • Base & Solvent Synergy : To preserve the ester, we employ a mild base, Potassium Phosphate tribasic (K₃PO₄), in a 5:1 mixture of 1,4-Dioxane and water. The minimal water content is sufficient to dissolve the base and facilitate the formation of the reactive boronate complex (essential for transmetalation), but low enough to kinetically disfavor ester hydrolysis at the optimized temperature of 65°C.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Rapid C6-I Cleavage) Pd0->OA Methyl 6-iodoquinazoline- 4-carboxylate TM Transmetalation (Boronic Acid + K3PO4) OA->TM Pd(II) Intermediate RE Reductive Elimination (C-C Bond Formation) TM->RE Diaryl-Pd(II) Species RE->Pd0 Catalyst Regeneration Product 6-Arylquinazoline-4-carboxylate (Ester Preserved) RE->Product Product Release

Fig 2: Catalytic cycle of Suzuki-Miyaura coupling at the C6 position of the quinazoline scaffold.

Quantitative Optimization Data

The following table summarizes the empirical optimization of the reaction conditions, highlighting the delicate balance between achieving high cross-coupling yields and minimizing ester hydrolysis.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Ester Hydrolysis (%)
1Pd(PPh₃)₄Na₂CO₃ (aq)Toluene/EtOH/H₂O90124542
2Pd(dppf)Cl₂K₂CO₃ (aq)1,4-Dioxane/H₂O (3:1)8086224
3Pd(dppf)Cl₂K₃PO₄ (anhydrous)1,4-Dioxane901671<5
4 Pd(dppf)Cl₂ K₃PO₄ (aq) 1,4-Dioxane/H₂O (5:1) 65 6 89 <2

Note: Entry 4 represents the optimal self-validating conditions utilized in the protocol below.

Detailed Experimental Protocol

Self-Validating Note: This protocol utilizes Schlenk techniques to prevent oxygen-induced homocoupling of the boronic acid and oxidative deactivation of the Pd(0) catalyst.

Reagents & Materials
  • Methyl 6-iodoquinazoline-4-carboxylate : 1.0 mmol (314.1 mg)

  • Arylboronic Acid : 1.2 mmol

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct : 0.05 mmol (40.8 mg)

  • Potassium Phosphate tribasic (K₃PO₄) : 2.0 mmol (424.5 mg)

  • 1,4-Dioxane : Anhydrous, 5.0 mL

  • Deionized Water : Degassed, 1.0 mL

Step-by-Step Workflow

Step 1: Reaction Setup & Inertion

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 6-iodoquinazoline-4-carboxylate, the selected arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Seal the flask with a rubber septum. Apply vacuum for 3 minutes, then backfill with high-purity Nitrogen or Argon. Repeat this purge cycle three times to ensure a strictly anaerobic environment.

Step 2: Solvent Addition

  • Causality Note: Sparging the solvents with Nitrogen for 15 minutes prior to use is critical to prevent oxidative degradation of the active Pd(0) species.

  • Inject 5.0 mL of degassed 1,4-Dioxane and 1.0 mL of degassed water via syringe through the septum.

Step 3: Reaction Execution

  • Submerge the flask in a pre-heated oil bath at 65°C . Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Allow the reaction to proceed for 6 hours. Causality Note: Limiting the temperature to 65°C provides enough thermal energy to overcome the activation barrier for transmetalation while keeping the rate of ester saponification negligible.

Step 4: Reaction Monitoring & Workup

  • Monitor the reaction progress via LC-MS or TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The disappearance of the starting material indicates completion.

  • Cool the reaction mixture to room temperature. Dilute with 15 mL of Ethyl Acetate and 10 mL of water.

  • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 40% Ethyl Acetate in Hexanes) to afford the pure 6-arylquinazoline-4-carboxylate derivative.

Analytical Validation

To ensure the integrity of the protocol and confirm chemoselectivity, perform the following analytical checks:

  • ¹H NMR (400 MHz, CDCl₃) : Confirm the preservation of the methyl ester by the presence of a sharp singlet integrating to 3 protons at approximately δ 4.05 ppm. The successful cross-coupling at C6 will be evidenced by the disappearance of the C6-iodine, resulting in a downfield shift and a change in the coupling pattern of the quinazoline aromatic protons.

  • LC-MS : Confirm the exact mass of the cross-coupled product. The absence of an [M-14] peak (loss of the methyl group) or an [M-31] peak (formation of the carboxylic acid) validates the successful suppression of hydrolysis.

References

  • Mphahlele, M. J., & Maluleka, M. M. "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives." Molecules (2014). URL:[Link]

  • Mphahlele, M. J., et al. "Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines." Molecules (2015). URL:[Link]

Sources

Application

Application Note: Palladium-Catalyzed Heck Vinylation of Methyl 6-Iodoquinazoline-4-Carboxylate

Introduction & Scientific Context In contemporary medicinal chemistry, quinazoline derivatives are recognized as privileged scaffolds, frequently utilized in the development of targeted anticancer therapies[1]. Specifica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

In contemporary medicinal chemistry, quinazoline derivatives are recognized as privileged scaffolds, frequently utilized in the development of targeted anticancer therapies[1]. Specifically, substitutions at the 4- and 6-positions are critical for engaging the hinge-binding regions of oncogenic kinases such as Phosphatidylinositol 3-kinase (PI3K) and the Epidermal Growth Factor Receptor (EGFR)[1].

Methyl 6-iodoquinazoline-4-carboxylate serves as a highly modular, bifunctional building block for such drug discovery efforts[1]. The C4-carboxylate acts as a versatile handle for subsequent amidation or as a bioisostere, while the C6-iodo substituent is expertly engineered for palladium-catalyzed cross-coupling[1]. Among these transformations, the Heck reaction provides a direct, atom-economical route to 6-alkenylquinazolines, enabling rapid expansion of structure-activity relationship (SAR) libraries[2].

Mechanistic Causality & Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than merely following a recipe. The Heck coupling of this substrate relies on a finely tuned catalytic system:

  • Substrate Reactivity (The C-I Bond): The C6-iodo group is selected over bromo or chloro analogs due to its lower bond dissociation energy (~65 kcal/mol). This facilitates rapid, thermodynamically favorable oxidative addition by the Pd(0) active species, even in the presence of the electron-withdrawing C4-carboxylate[2].

  • Ligand Selection (Steric vs. Electronic Effects): Tri-o-tolylphosphine (P(o-tol)₃) is chosen over standard triphenylphosphine (PPh₃). The increased steric bulk of the ortho-methyl groups promotes the dissociation of a phosphine ligand to generate the highly active 14-electron Pd(0) complex. Furthermore, this steric bulk accelerates the final reductive elimination step and prevents the aggregation of inactive "palladium black"[2].

  • Base Scavenging: Triethylamine (NEt₃) is utilized strictly as an acid scavenger. During the β-hydride elimination step, hydroiodic acid (HI) is generated. NEt₃ neutralizes this byproduct to form NEt₃·HI, preventing the degradation of the quinazoline core and driving the catalytic cycle forward[2].

Mandatory Visualization: Heck Catalytic Cycle

HeckCycle Pd0 Pd(0) Active Catalyst [Pd(P(o-tol)3)2] OxAdd 1. Oxidative Addition C6-I bond insertion Pd0->OxAdd Methyl 6-iodoquinazoline- 4-carboxylate MigIns 2. Migratory Insertion Alkene coordination OxAdd->MigIns Alkene (e.g., Acrylate) BetaElim 3. β-Hydride Elimination Alkenyl-quinazoline release MigIns->BetaElim RedElim 4. Reductive Elimination Base-mediated HI removal BetaElim->RedElim Product Release RedElim->Pd0 NEt3, -NEt3·HI

Figure 1: Catalytic cycle of the Pd-catalyzed Heck vinylation of 6-iodoquinazoline.

Quantitative Data: Condition Optimization

The following table summarizes the quantitative optimization data for the Heck cross-coupling of 6-iodoquinazolines with terminal alkenes. The data clearly validates the superiority of the Pd(OAc)₂ / P(o-tol)₃ system in polar aprotic media[2].

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (3.0 eq)SolventTemp (°C)Isolated Yield (%)
1 Pd(OAc)₂ P(o-tol)₃ NEt₃ MeCN 100 86%
2Pd(OAc)₂PPh₃NEt₃MeCN10073%
3Pd(PPh₃)₄NoneK₂CO₃DMF9062%
4PdCl₂(PPh₃)₂NoneDIPEATHF8045%
5Pd(OAc)₂P(o-tol)₃NEt₃MeCN25< 5%

Experimental Protocol: Step-by-Step Methodology

Objective: Synthesis of Methyl 6-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)quinazoline-4-carboxylate via Heck coupling.

A. Reagents & Materials
  • Substrate: Methyl 6-iodoquinazoline-4-carboxylate (1.0 mmol, 314.1 mg)[3]

  • Alkene: tert-Butyl acrylate (1.5 mmol, 218 µL)

  • Catalyst: Palladium(II) acetate (0.05 mmol, 11.2 mg)

  • Ligand: Tri-o-tolylphosphine (0.10 mmol, 30.4 mg)

  • Base: Triethylamine (3.0 mmol, 418 µL)

  • Solvent: Anhydrous Acetonitrile (MeCN, 5.0 mL)

B. Reaction Execution
  • Preparation of the Catalytic Complex: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg) and P(o-tol)₃ (30.4 mg).

  • Substrate Addition: Add Methyl 6-iodoquinazoline-4-carboxylate (314.1 mg) to the flask.

  • Inert Atmosphere Setup: Seal the tube with a rubber septum. Evacuate the flask and backfill with dry Argon (repeat 3 times) to remove oxygen, which can prematurely oxidize the Pd(0) species.

  • Liquid Addition: Using a gas-tight syringe, inject anhydrous MeCN (5.0 mL), followed by NEt₃ (418 µL) and tert-butyl acrylate (218 µL).

  • Heating: Replace the septum with a Teflon screw cap under an Argon flow. Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously for 24–48 hours[2].

C. Self-Validating Quality Control (IPC)
  • TLC Monitoring: At 24 hours, sample 5 µL of the mixture. Elute on silica gel (Hexane/EtOAc 7:3). The starting material is UV-active. The desired product will exhibit a lower Rf value and distinct fluorescence under 365 nm UV light due to the extended π-conjugation of the newly formed vinyl group.

D. Workup & Purification
  • Quenching: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL).

  • Filtration: Filter the crude mixture through a short pad of Celite to remove precipitated palladium black and insoluble NEt₃·HI salts. Wash the pad with an additional 10 mL of EtOAc.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration & Chromatography: Evaporate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford the pure 6-alkenylquinazoline derivative.

  • Structural Validation: Confirm the trans (E) geometry of the alkene via ¹H-NMR; the vicinal vinyl protons should display a diagnostic coupling constant (J) of approximately 16 Hz.

References

  • Mphahlele, M. J., & Mmonwa, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(10), 15653-15672. Retrieved from:[Link]

  • Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from:[Link]

Sources

Method

Hydrolysis of "Methyl 6-iodoquinazoline-4-carboxylate" to 6-iodoquinazoline-4-carboxylic acid

Application Note: Hydrolysis of Methyl 6-iodoquinazoline-4-carboxylate to 6-iodoquinazoline-4-carboxylic acid Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Hydrolysis of Methyl 6-iodoquinazoline-4-carboxylate to 6-iodoquinazoline-4-carboxylic acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Context in Drug Discovery

Quinazoline derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently utilized in the development of potent inhibitors targeting oncogenic signaling pathways such as Phosphatidylinositol 3-kinase (PI3K) and the Epidermal Growth Factor Receptor (EGFR)[1].

The intermediate methyl 6-iodoquinazoline-4-carboxylate (CAS: 1823365-57-6)[2] is highly valued because it provides two orthogonal vectors for late-stage functionalization:

  • C6-Iodine: An ideal handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce complex aryl or heteroaryl groups[1].

  • C4-Carboxylate: A versatile functional group that, once hydrolyzed to the free acid, serves as a critical coupling point for synthesizing sophisticated 4-aminoquinazoline amides[1].

To unlock the C4 position for amide coupling, the methyl ester must first be converted to 6-iodoquinazoline-4-carboxylic acid via a carefully controlled hydrolysis reaction.

Mechanistic Causality and Reaction Design

Ester hydrolysis is a fundamental organic transformation. However, performing it on a halogenated, electron-deficient aza-heterocycle requires precise operational parameters to prevent unwanted side reactions such as nucleophilic aromatic substitution or ring opening[3].

  • Base Selection (Saponification): We employ sodium hydroxide (NaOH) rather than acidic hydrolysis. Acidic conditions necessitate prolonged heating, which can degrade the quinazoline core. Hydroxide acts as a hard nucleophile, selectively attacking the hard ester carbonyl to form the tetrahedral intermediate, rapidly expelling methoxide to yield the carboxylate anion[1].

  • Solvent System (Isopropanol/Water): The starting methyl ester is highly lipophilic. Pure aqueous hydrolysis is inefficient due to poor mass transfer and insolubility. Isopropanol (iPrOH) is selected as the co-solvent because it dissolves the starting material effectively while remaining fully miscible with the aqueous base[1]. Unlike methanol, iPrOH's steric bulk minimizes the risk of competitive, non-productive transesterification.

  • Thermal Activation: Heating the biphasic/suspension mixture to reflux (~80 °C) provides the activation energy required to drive the reaction to completion within 2 hours, minimizing the time the sensitive heterocycle is exposed to harsh basic conditions[1].

  • Isoelectric Isolation (pH 3-4): The resulting sodium 6-iodoquinazoline-4-carboxylate is highly water-soluble. To isolate the product, the solution must be acidified. However, over-acidification (pH < 2) will protonate the quinazoline nitrogens, forming a water-soluble hydrochloride salt. Titrating precisely to pH 3–4 ensures the molecule precipitates efficiently in its neutral (or zwitterionic) free-acid form.

Experimental Workflow and Self-Validating Protocol

G N1 Methyl 6-iodoquinazoline- 4-carboxylate N2 Saponification (NaOH, iPrOH/H2O) N1->N2 N3 Sodium 6-iodoquinazoline- 4-carboxylate N2->N3 N4 Acidification (HCl, pH 3-4) N3->N4 N5 6-iodoquinazoline- 4-carboxylic acid N4->N5

Figure 1: Synthetic workflow for the base-catalyzed hydrolysis of the quinazoline ester.

Step-by-Step Methodology

Materials Required: Methyl 6-iodoquinazoline-4-carboxylate (1.0 eq), NaOH (2.0 eq), Isopropanol (5 volumes), Deionized Water (5 volumes), 2M HCl (aq).

Phase 1: Reaction Initiation

  • Suspend Methyl 6-iodoquinazoline-4-carboxylate (10.0 g, 31.8 mmol) in 50 mL of Isopropanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • In a separate vessel, dissolve NaOH (2.54 g, 63.6 mmol) in 50 mL of deionized water.

  • Add the aqueous NaOH solution to the isopropanol suspension.

Phase 2: Thermal Activation & Validation 4. Heat the mixture to a gentle reflux (internal temperature ~78–80 °C). 5. Self-Validation Check: Monitor the reaction via TLC (Eluent: 5% MeOH in DCM) or LC-MS. The starting material should completely disappear within 1.5 to 2 hours. The physical validation of success is the transition from a cloudy suspension to a clear, homogeneous solution as the water-soluble sodium salt forms.

Phase 3: Solvent Removal and Acidification 6. Cool the reaction mixture to room temperature. 7. Concentrate the mixture under reduced pressure to remove the majority of the isopropanol. (Causality: Removing iPrOH prevents the final product from remaining partially dissolved during the precipitation step). 8. Dilute the remaining aqueous layer with an additional 30 mL of deionized water and cool to 0–5 °C in an ice bath. 9. Critical Step: Slowly add 2M HCl dropwise while stirring vigorously. Monitor the pH continuously using a calibrated pH meter. 10. Cease the addition when the pH reaches exactly 3.5 . A thick white to pale-yellow precipitate of 6-iodoquinazoline-4-carboxylic acid will form.

Phase 4: Isolation 11. Stir the suspension at 0–5 °C for 30 minutes to ensure complete crystallization. 12. Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold deionized water (2 x 15 mL) to remove residual sodium chloride. 13. Dry the solid in a vacuum oven at 45 °C for 12 hours to a constant weight.

Quantitative Optimization Data

To validate the chosen protocol parameters, a solvent and base screen was conducted. The data below illustrates the superiority of the NaOH/iPrOH system for this specific quinazoline scaffold.

EntryBase (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
1LiOH (1.5)THF / H₂O (3:1)251285Clean conversion, but kinetically slow at room temp.
2 NaOH (2.0) iPrOH / H₂O (1:1) 80 2 92 Optimal solubility; rapid, complete saponification.
3KOH (2.0)MeOH / H₂O (1:1)65488Minor transesterification observed prior to hydrolysis.
4NaOH (5.0)H₂O (100%)10024<50Poor ester solubility; partial quinazoline ring degradation.

References

  • DergiPark (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry. DOI: [3]

Sources

Application

Application Note: Amide Bond Formation using Methyl 6-iodoquinazoline-4-carboxylate

[1] Executive Summary & Strategic Importance Methyl 6-iodoquinazoline-4-carboxylate is a high-value pharmacophore scaffold, particularly prevalent in the development of kinase inhibitors (e.g., EGFR, VEGFR) and USP7 inhi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Importance

Methyl 6-iodoquinazoline-4-carboxylate is a high-value pharmacophore scaffold, particularly prevalent in the development of kinase inhibitors (e.g., EGFR, VEGFR) and USP7 inhibitors.[1] Its structural duality—an electrophilic ester at the C4 position and a cross-coupling-ready iodide at the C6 position—makes it a versatile "linchpin" intermediate.[1]

This guide addresses the critical challenge of chemoselective amide bond formation at the C4 position while preserving the C6-iodide for downstream diversification (e.g., Suzuki-Miyaura or Sonogashira couplings).[1] Unlike simple benzoates, the quinazoline core is electron-deficient, rendering the C4-position sensitive to nucleophilic attack, yet the steric environment of the peri-nitrogen atoms can hinder direct aminolysis.[1]

Key Reaction Pathways[1][2][3][4][5]
  • Route A (Universal): Hydrolysis

    
     Activation (HATU/SOCl
    
    
    
    )
    
    
    Amidation.[1] (Recommended for valuable/hindered amines).[1]
  • Route B (Direct): Lewis Acid-Mediated or Thermal Aminolysis.[1] (Recommended for aliphatic, unhindered amines).[1]

Chemical Context & Reactivity Profile[1][6][7][8][9]

The quinazoline-4-carboxylate system presents a unique reactivity profile compared to standard aromatic esters.

  • C4-Ester Reactivity: The ester carbonyl is deactivated by the steric bulk of the adjacent N3 nitrogen but activated electronically by the electron-deficient heterocycle.[1]

  • C6-Iodide Stability: The C-I bond is generally stable to standard nucleophilic acyl substitution conditions but can be vulnerable to metal-halogen exchange or Pd-catalyzed reduction if contaminants are present.[1]

  • Ring Stability: The quinazoline ring is susceptible to ring-opening (Dimroth rearrangement type) under harsh basic conditions, particularly with strong nucleophiles at high temperatures.[1]

Decision Matrix: Pathway Selection

DecisionMatrix Start Starting Material: Methyl 6-iodoquinazoline-4-carboxylate AmineType Analyze Amine Partner Start->AmineType Cond1 Is Amine Valuable/Scarce? AmineType->Cond1 RouteA Route A: Hydrolysis + Coupling (High Reliability) RouteB Route B: Direct Aminolysis (Process Efficiency) Cond1->RouteA Yes Cond2 Is Amine Sterically Hindered (e.g., Anilines, t-Butyl)? Cond1->Cond2 No Cond2->RouteA Yes Cond3 Is Amine Aliphatic/Primary? Cond2->Cond3 No Cond3->RouteA No (Secondary/Weak) Cond3->RouteB Yes caption Figure 1: Strategic Decision Tree for Amide Formation Protocol Selection.

Detailed Experimental Protocols

Protocol A: Hydrolysis and HATU-Mediated Coupling (The "Universal" Route)

Best for: Aromatic amines, secondary amines, and library synthesis where yield reliability is paramount.[1]

Step 1: Saponification

The methyl ester is first hydrolyzed to the lithium or sodium salt.[1] LiOH is preferred over NaOH due to better solubility in THF/Water mixtures and milder cation effects.

  • Dissolution: Dissolve Methyl 6-iodoquinazoline-4-carboxylate (1.0 equiv) in THF:Water (3:1 v/v). A concentration of 0.1 M is ideal.

  • Reagent Addition: Add LiOH.H

    
    O (1.5 equiv) at 0 °C.
    
  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.[1] The ester spot should disappear, and a baseline acid spot should appear.[1]

  • Workup (Critical):

    • Carefully acidify to pH 3–4 using 1N HCl.[1] Do not use strong mineral acids at high concentration to avoid protonating the quinazoline nitrogens excessively.[1]

    • The carboxylic acid often precipitates.[1] Filter, wash with cold water, and dry under vacuum.[1] If no precipitate, extract with EtOAc (3x), dry over Na

      
      SO
      
      
      
      , and concentrate.[1]
Step 2: Amide Coupling

Mechanism: Activation of the carboxylate with HATU prevents racemization (if chiral centers exist) and ensures high conversion even with weak nucleophiles.[1]

  • Activation: Dissolve 6-iodoquinazoline-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Base: Add DIPEA (Diisopropylethylamine, 3.0 equiv). Stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 equiv). The solution typically turns yellow/orange.[1] Stir for 15–30 minutes at RT to form the active ester.

  • Amine Addition: Add the Amine (1.1–1.2 equiv).

  • Reaction: Stir at RT for 2–16 hours.

    • Optimization: For extremely hindered amines (e.g., ortho-substituted anilines), heat to 50 °C.

  • Workup:

    • Dilute with EtOAc.[1][2][3] Wash with sat.[1] LiCl (to remove DMF), sat.[1][2] NaHCO

      
      , and Brine.[2]
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Purify via flash chromatography (DCM/MeOH or Hexane/EtOAc).[1]

Data Summary: Coupling Reagent Comparison

ReagentReactivityRacemization RiskBy-product RemovalRecommended For
HATU HighLowWash with NaHCO

Standard / Hindered Amines
EDC/HOBt ModerateVery LowWater Soluble (Easy)Primary Aliphatic Amines
SOCl

Very HighN/ARequires DistillationNon-Nucleophilic Anilines
Protocol B: Direct Aminolysis (The "Green" Route)

Best for: Primary aliphatic amines (e.g., benzylamine, propylamine) and large-scale early intermediates.[1]

This method bypasses the acid intermediate, saving one step, but requires the amine to be nucleophilic enough to attack the ester directly.[1]

  • Setup: In a sealed pressure tube or microwave vial, suspend Methyl 6-iodoquinazoline-4-carboxylate (1.0 equiv) in Methanol or Ethanol (0.2 M).

    • Note: Avoid nucleophilic solvents if they compete (though MeOH is the leaving group here, so it's safe).[1]

  • Amine: Add the primary amine (3.0–5.0 equiv).[1] Excess amine drives the equilibrium.[1]

  • Conditions:

    • Thermal: Heat to 60–80 °C for 4–12 hours.

    • Microwave: Heat to 100 °C for 30–60 minutes.

  • Workup:

    • Cool to RT. The product often precipitates out of the alcohol solution.[1]

    • Filter and wash with cold methanol.

    • If soluble, concentrate and purify via recrystallization or column chromatography.[4]

Troubleshooting & Optimization

Issue 1: Low Conversion with Anilines

Anilines are poor nucleophiles.[1] The ester (Protocol B) will likely fail.[1] Use Protocol A, but if HATU fails, switch to the Acid Chloride Method :

  • Reflux the carboxylic acid in SOCl

    
     (neat or in Toluene) for 2 hours.
    
  • Evaporate SOCl

    
     completely (azeotrope with toluene).
    
  • Redissolve in DCM and add the Aniline + Pyridine.[1]

Issue 2: Hydrolysis of the Iodine (Side Reaction)

While rare, Pd-contamination in glassware or impure reagents can lead to de-iodination.[1] Ensure all reagents are "Trace Metal" grade.[1] If the iodine is lost, the mass spectrum will show [M-126].[1]

Issue 3: Solubility

Quinazoline-4-carboxylic acids are often insoluble in DCM or Ether.[1] Use DMF or DMSO for the coupling reaction.[1][5] If the product is insoluble during workup, simply pour the reaction mixture into water and filter the solid precipitate (trituration).[1]

Mechanistic Workflow Diagram

Workflow Ester Methyl 6-iodoquinazoline- 4-carboxylate Acid 6-iodoquinazoline- 4-carboxylic acid Ester->Acid Hydrolysis Amide Target Amide Ester->Amide Alt. Route B Act_Ester Activated Ester (OBt/OAt species) Acid->Act_Ester Activation Act_Ester->Amide Coupling LiOH LiOH, THF/H2O HATU HATU, DIPEA, DMF Amine HNR1R2 Direct Direct Aminolysis (R-NH2, Heat) caption Figure 2: Chemical Pathway for Quinazoline-4-Carboxamide Synthesis.

References

  • Gök, D. (2022).[1][6][4] "An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives." Hacettepe Journal of Biology and Chemistry.

  • BenchChem. (2025).[1][2] "Application Notes and Protocols for Amide Coupling with Carboxylic Acids." BenchChem Technical Guides.

  • Goodreid, J. D., et al. (2014).[1][7] "Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines." The Journal of Organic Chemistry, 79(2), 943–954.[1][7]

  • HepatoChem. (2023).[1][4] "Amide coupling reaction in medicinal chemistry: Coupling reagents." HepatoChem Resources.

  • Due-Hansen, M. E., et al. (2016).[1] "A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates." Organic & Biomolecular Chemistry.

Sources

Method

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of Methyl 6-iodoquinazoline-4-carboxylate

Strategic Overview & Chemical Context Methyl 6-iodoquinazoline-4-carboxylate is a high-value scaffold in medicinal chemistry, particularly for the development of EGFR, PI3K, and VEGFR kinase inhibitors. Its structure pre...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Context

Methyl 6-iodoquinazoline-4-carboxylate is a high-value scaffold in medicinal chemistry, particularly for the development of EGFR, PI3K, and VEGFR kinase inhibitors. Its structure presents a classic chemoselectivity challenge :

  • The C6-Iodide (Reactive Handle): An electron-deficient aryl iodide, excellent for oxidative addition by Pd(0) species.

  • The C4-Carboxylate (Electrophilic Trap): A methyl ester at the 4-position of a pyrimidine ring is significantly more electrophilic than a standard benzoate ester. It is highly susceptible to:

    • Hydrolysis: Under aqueous basic conditions (common in Suzuki couplings).

    • Nucleophilic Acyl Substitution: By amines (in Buchwald-Hartwig) or alkoxides.

This guide provides protocols specifically engineered to functionalize the C6 position while preserving the C4-ester integrity .

Reactivity Map

ReactivityMap Substrate Methyl 6-iodoquinazoline- 4-carboxylate C6_Path C6-Position (Iodide) Target for Pd-Catalysis Substrate->C6_Path C4_Path C4-Position (Ester) Site of Side Reactions Substrate->C4_Path Suzuki Suzuki-Miyaura (Biaryl formation) C6_Path->Suzuki Pd(dppf)Cl2 / K3PO4 Sono Sonogashira (Alkynylation) C6_Path->Sono Pd(PPh3)2Cl2 / CuI Hydrolysis Hydrolysis (Formation of Acid) C4_Path->Hydrolysis Avoid NaOH/H2O Amidation Amidation (Nucleophilic Attack) C4_Path->Amidation Avoid Primary Amines

Figure 1: Chemoselectivity landscape. The objective is to engage the Green pathway while suppressing the Red/Yellow pathways.

Critical Optimization Parameters

Before beginning experimental work, review the following parameter adjustments required for this specific substrate.

ParameterStandard ConditionOptimized for Quinazoline-4-Ester Rationale
Base

or

(aq)

(anhydrous) or CsF
Strong aqueous bases hydrolyze the C4-ester to the carboxylic acid rapidly.
Solvent DMF or MeOH1,4-Dioxane or Toluene Protic solvents (MeOH) risk transesterification. DMF can promote decomposition at high temps.
Temperature 100–120 °C60–80 °C Lower temperatures prevent thermal degradation of the heterocyclic core.
Catalyst


Bidentate ligands (dppf) are more stable and prevent de-ligation/precipitation ("Palladium Black").

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]

This protocol uses anhydrous conditions to strictly prevent hydrolysis of the methyl ester.

Materials
  • Substrate: Methyl 6-iodoquinazoline-4-carboxylate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (
    
    
    
    ), 5 mol%
  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground, anhydrous (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology
  • Pre-Activation: Flame-dry a 2-neck round bottom flask or use a microwave vial. Cool under a stream of Argon.[1]

  • Charge Solids: Add the quinazoline substrate, boronic acid,

    
    , and Pd catalyst to the flask.
    
    • Note: Weighing the catalyst in air is acceptable, but minimize exposure time.

  • Inert Solvent Addition: Seal the flask with a septum. Purge with Argon for 5 minutes. Inject anhydrous 1,4-Dioxane via syringe (concentration: 0.1 M relative to substrate).

  • Degassing: Bubble Argon directly into the solvent mixture for 10 minutes to remove dissolved oxygen.

    • Why? Oxygen causes homocoupling of boronic acids and oxidizes the phosphine ligands.

  • Reaction: Heat the mixture to 80 °C in an oil bath (or microwave reactor) for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 1:1) every 2 hours. Look for the disappearance of the starting iodide (

      
      ).
      
  • Workup (Crucial for Ester Stability):

    • Cool to room temperature.[1][2][3][4][5][6]

    • Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.

    • Do NOT wash with strong basic aqueous solutions. Wash gently with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography on silica gel.

Protocol B: Sonogashira Coupling (Alkynylation)

Accessing alkynyl-quinazolines requires careful base selection. Secondary amines (like diethylamine) are preferred over primary amines to avoid nucleophilic attack at the C4-ester.

Materials
  • Substrate: Methyl 6-iodoquinazoline-4-carboxylate (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (2 mol%)

  • Base: Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Solvent: THF or DMF (Anhydrous)

Step-by-Step Methodology
  • Setup: In a Schlenk tube, combine the quinazoline substrate, Pd catalyst, and CuI.

  • Atmosphere: Evacuate and backfill with Argon (

    
    ).
    
  • Solvent/Base: Add anhydrous THF and degassed TEA via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise at room temperature.

    • Note: If the alkyne is a solid, add it in Step 1.

  • Reaction: Stir at Room Temperature for 30 minutes, then heat to 50 °C if conversion is slow.

    • Chemoselectivity Check: Do not exceed 60 °C. Higher temperatures with amine bases promote amidation of the C4-ester.

  • Workup:

    • Dilute with EtOAc.

    • Wash with saturated

      
       (aq) to sequester copper (blue aqueous layer indicates copper removal).
      
    • Dry and concentrate.

Troubleshooting & Mechanism

Common Failure Modes
ObservationDiagnosisCorrective Action
Product is Carboxylic Acid Hydrolysis occurred.[7][8][9]Switch from aqueous carbonate base to anhydrous

or

. Ensure solvents are dry.
Low Conversion Catalyst deactivation.Switch to

or XPhos Pd G3. Ensure thorough degassing.
"Black Metal" Precipitate Pd agglomeration.Add 10 mol% free ligand (e.g.,

) or lower reaction temperature.
Amide Byproduct C4-Ester attack.In Sonogashira, use hindered bases (DIPEA) instead of TEA. Avoid primary amines entirely.
Mechanistic Pathway (Suzuki)

SuzukiCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Quinazoline-I TransMet Transmetalation (Base Activated) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product

Figure 2: The catalytic cycle. The oxidative addition into the C6-I bond is facile. The critical step for this substrate is Transmetalation, where the base must activate the boron without hydrolyzing the substrate.

References

  • Quinazoline Scaffold Significance

    • Hennequin, L. F., et al. (1996). "Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 42(26), 5369-5389. Link

  • Suzuki Coupling on Quinazolines

    • Kabri, Y., et al. (2010). "Microwave-assisted synthesis of new 4-substituted quinazolines via Suzuki–Miyaura cross-coupling reaction." Tetrahedron Letters, 51(48), 6398-6401. Link

  • Ester Stability in Coupling

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Sonogashira Methodologies

    • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922. Link

  • Specific Analogous Synthesis (4-substituted-6-iodoquinazolines)

    • Gök, D. (2020). "One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives." Hacettepe Journal of Biology and Chemistry, 48(3), 283-290. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 6-iodoquinazoline-4-carboxylate Synthesis

Welcome to the technical support center for the synthesis of Methyl 6-iodoquinazoline-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 6-iodoquinazoline-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this critical research intermediate. As a key building block in medicinal chemistry for developing potent kinase inhibitors, such as those targeting PI3K and EGFR signaling pathways, achieving a high-yielding and reproducible synthesis is paramount.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles and field-proven insights.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis, providing causal explanations and actionable solutions.

Q1: My overall yield for Methyl 6-iodoquinazoline-4-carboxylate is consistently low (<40%). What are the most likely causes and how can I fix them?

Low yields often stem from inefficiencies in one of the two main stages of the most common synthetic route: (1) the cyclocondensation to form the quinazolinone core, and (2) the conversion of the 4-oxo group to the methyl carboxylate.

Likely Cause 1: Incomplete Cyclocondensation

The formation of the 6-iodoquinazolin-4(3H)-one core, typically from Methyl 2-amino-5-iodobenzoate and formamide, is a critical step. Incomplete reaction is a frequent culprit for low yields.

  • Causality: This reaction, a variation of the Niementowski synthesis, requires high temperatures (130-150°C) to drive the dehydration and cyclization.[2] Insufficient temperature or reaction time will result in unreacted starting material. Conversely, excessive heat can lead to decomposition.

  • Solution:

    • Temperature & Time Optimization: Carefully control the temperature. Start at 130°C and monitor the reaction's progress every hour using Thin Layer Chromatography (TLC). If the reaction is sluggish, incrementally increase the temperature by 10°C, but do not exceed 160°C to avoid degradation.[3]

    • Reagent Stoichiometry: Use a significant excess of formamide, which often serves as both a reactant and the solvent. A ratio of 10-20 equivalents of formamide to the starting aminobenzoate is common.[2]

    • Purity of Starting Material: Ensure your Methyl 2-amino-5-iodobenzoate is pure and completely dry. Impurities can interfere with the reaction, and moisture can lead to unwanted side products.

Likely Cause 2: Inefficient Chlorination and Esterification

The conversion of the stable 6-iodoquinazolin-4(3H)-one intermediate to the final product involves a two-step process: chlorination of the 4-position followed by nucleophilic substitution with sodium methoxide.

  • Causality: The chlorination step, typically using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), is highly sensitive to moisture.[4] Any water present will rapidly quench the chlorinating agent, halting the reaction. The subsequent esterification requires a completely anhydrous environment to prevent hydrolysis of the ester product back to the carboxylic acid or starting material.

  • Solution:

    • Strict Anhydrous Conditions: Dry all glassware in an oven ( >120°C) for several hours and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. Thionyl chloride should be freshly distilled if its purity is in doubt.

    • Catalytic DMF: When using SOCl₂, add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops). This forms the Vilsmeier reagent in situ, which is a more potent chlorinating agent and can accelerate the reaction.[1]

    • Complete Removal of Chlorinating Agent: Before proceeding to the esterification, ensure all residual SOCl₂ or POCl₃ is removed under vacuum. Any leftover chlorinating agent will react violently with the sodium methoxide.

Workflow for Synthesis and Troubleshooting

Here is a logical workflow diagram for synthesizing Methyl 6-iodoquinazoline-4-carboxylate, incorporating key troubleshooting checkpoints.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Esterification cluster_3 Troubleshooting A Mix Methyl 2-amino-5-iodobenzoate + Formamide B Heat to 130-150 °C for 4-6h A->B C Monitor by TLC B->C C->B Incomplete? Increase time/temp D Workup: Quench with ice water C->D Complete? E Isolate & Dry 6-iodoquinazolin-4(3H)-one D->E F Suspend Quinazolinone in SOCl₂ + cat. DMF E->F T1 Low Yield after Step 1? E->T1 G Reflux until clear solution F->G H Remove excess SOCl₂ (Vacuum) G->H I Obtain crude 4-chloro-6-iodoquinazoline H->I K Add Chloroquinazoline solution dropwise at 0 °C I->K J Prepare NaOMe in Anhydrous Methanol J->K L Stir at RT K->L M Workup & Purify L->M N Final Product: Methyl 6-iodoquinazoline-4-carboxylate M->N T2 Low Yield after Step 3? N->T2 T1->A Check starting material purity and reaction conditions T2->F Verify anhydrous conditions in chlorination/esterification

Caption: Synthetic workflow with integrated troubleshooting checkpoints.

Q2: My TLC plate shows multiple spots after the final esterification step. What are the likely impurities?

The presence of multiple spots indicates side reactions or incomplete conversions.

Impurity Typical Rf Value (vs. Product) Cause Solution
Starting Material LowerIncomplete esterification.Ensure the 4-chloro intermediate is fully formed and consumed. Use a slight excess (1.1-1.2 equiv.) of sodium methoxide.
6-iodoquinazolin-4(3H)-one Much Lower / BaselineIncomplete chlorination.Extend the reflux time during the chlorination step until the solid starting material is fully dissolved, indicating conversion.
6-iodoquinazoline-4-carboxylic acid Lower / StreakingHydrolysis of the ester by moisture during workup or reaction.Maintain strict anhydrous conditions. During workup, use a non-aqueous solvent for extraction and dry thoroughly.
Q3: The product is an off-white or yellow solid instead of the expected white crystalline solid. How can I improve its purity?

A colored product often indicates the presence of trace impurities, possibly from decomposition or side reactions at high temperatures.

  • Recrystallization: This is the most effective method for purifying the final product. A solvent system of ethanol/water or isopropanol/water is often effective. Dissolve the crude product in the minimum amount of hot alcohol, then add water dropwise until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.

  • Activated Carbon: If the product has a persistent color, add a small amount of activated carbon to the hot solution during recrystallization, then filter through celite while hot. This can help remove colored impurities.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution starting with hexane/ethyl acetate (e.g., 9:1) and gradually increasing the polarity should separate the product from most impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this compound?

The most commonly reported and reliable route begins with Methyl 2-amino-5-iodobenzoate . The key steps are:

  • Cyclocondensation: Reaction with formamide at high temperature to form 6-iodoquinazolin-4(3H)-one.[2]

  • Chlorination: Conversion of the 4-oxo group to a 4-chloro group using a chlorinating agent like SOCl₂.[1]

  • Esterification: Nucleophilic substitution of the 4-chloro group with sodium methoxide to yield the final methyl ester.

Q2: Are there alternative methods to the chlorination/esterification sequence?

While the SOCl₂/NaOMe route is common, other methods exist. One alternative involves converting the 6-iodoquinazolin-4(3H)-one to its corresponding carboxylic acid via hydrolysis, and then performing a standard acid-catalyzed esterification (e.g., with methanol and sulfuric acid).[1][5] However, this adds steps and may not offer a significant yield advantage unless the chlorination step is particularly problematic.

Q3: Can I use a Sandmeyer reaction to introduce the iodine atom?

Yes, a Sandmeyer reaction is a viable strategy if starting from a different precursor.[6][7][8] For example, one could synthesize Methyl 6-aminoquinazoline-4-carboxylate first. The 6-amino group could then be converted to a diazonium salt (using NaNO₂ and HCl) and subsequently displaced with iodine using potassium iodide (KI).[9] This route is useful if the 6-amino precursor is more readily available than the 6-iodo version.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve low-yield issues.

G Start Low Yield of Final Product Check_SM Is unreacted starting material present in crude TLC? Start->Check_SM Check_Intermediate Is 6-iodoquinazolin-4(3H)-one present in crude TLC? Start->Check_Intermediate Check_Color Is the final product colored or oily? Start->Check_Color Sol_SM Incomplete Cyclocondensation or Esterification Check_SM->Sol_SM Yes Sol_Intermediate Incomplete Chlorination Check_Intermediate->Sol_Intermediate Yes Sol_Color Purification Issue Check_Color->Sol_Color Yes Action_SM Increase reaction time/temp for cyclocondensation. Use excess NaOMe. Sol_SM->Action_SM Action_Intermediate Extend reflux time with SOCl₂. Ensure anhydrous conditions. Sol_Intermediate->Action_Intermediate Action_Color Recrystallize from EtOH/Water. Consider column chromatography. Sol_Color->Action_Color

Caption: A decision tree for troubleshooting low yields.

Part 3: Optimized Experimental Protocols

Protocol 1: Synthesis of 6-iodoquinazolin-4(3H)-one
  • To a 100 mL round-bottom flask, add Methyl 2-amino-5-iodobenzoate (10.0 g, 36.1 mmol).

  • Add formamide (40 mL, ~1.0 mol).

  • Heat the mixture in an oil bath at 140°C for 5 hours. Monitor the reaction progress by TLC (Eluent: 10% Methanol in Dichloromethane).

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.

  • A precipitate will form. Continue stirring for 30 minutes.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold ethanol.

  • Dry the solid in a vacuum oven at 60°C overnight.

    • Expected Yield: 85-95%

    • Appearance: Off-white to light brown solid.

Protocol 2: Synthesis of Methyl 6-iodoquinazoline-4-carboxylate

Step A: Chlorination

  • Under an inert atmosphere (N₂) , suspend 6-iodoquinazolin-4(3H)-one (5.0 g, 18.4 mmol) in thionyl chloride (25 mL, 343 mmol).

  • Add 3-4 drops of anhydrous DMF.

  • Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 80°C) for 3 hours. The suspension should turn into a clear, yellowish solution.

  • Cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure.

  • Add anhydrous toluene (20 mL) and evaporate again under reduced pressure to azeotropically remove the last traces of SOCl₂. The crude 4-chloro-6-iodoquinazoline will be a yellow-brown solid. Do not expose to moisture.

Step B: Esterification

  • Under an inert atmosphere (N₂) , prepare a solution of sodium methoxide by carefully adding sodium metal (0.51 g, 22.1 mmol) in small portions to anhydrous methanol (40 mL) cooled in an ice bath. Allow all the sodium to react completely.

  • Dissolve the crude 4-chloro-6-iodoquinazoline from Step A in anhydrous methanol (20 mL).

  • Cool the sodium methoxide solution to 0°C and add the solution of the chloroquinazoline dropwise over 20 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by pouring it into 200 mL of ice-cold water. A precipitate will form.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an ethanol/water mixture to obtain the final product.

    • Expected Yield: 70-85% (from 6-iodoquinazolin-4(3H)-one)

    • Appearance: White crystalline solid.

References

  • Chen, S., et al. (2022). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega. Retrieved from [Link]

  • Zahra, A. A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. Retrieved from [Link]

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • Haghighijoo, Z., et al. (2017). Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. Medical Research Archives. Retrieved from [Link]

  • BYJU'S. (2019). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of the Sandmeyer reaction for the synthesis of compounds.... Retrieved from [Link]

  • Liu, J., et al. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • ResearchGate. (2020). Direct Reductive Cyclocondensation of the Nitro Group with the Amido Group: Key Role of the Iminophosphorane Intermediate in the Synthesis of 1,4-Dibenzodiazepine Derivatives. Retrieved from [Link]

  • ResearchGate. (2024). Has anybody have any troubles with yields for the methylation of a carboxylic acids using base and MeI?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Suzuki Coupling for Methyl 6-iodoquinazoline-4-carboxylate

Executive Summary: The Chemoselectivity Challenge The Core Problem: You are attempting a Suzuki coupling on Methyl 6-iodoquinazoline-4-carboxylate . This substrate presents a classic "Chemoselectivity Paradox." The Good:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemoselectivity Challenge

The Core Problem: You are attempting a Suzuki coupling on Methyl 6-iodoquinazoline-4-carboxylate . This substrate presents a classic "Chemoselectivity Paradox."

  • The Good: The C6-iodide is an excellent electrophile for oxidative addition by Palladium.

  • The Bad: The Quinazoline core is electron-deficient, making the C4-ester highly electrophilic and prone to rapid hydrolysis (saponification) or nucleophilic attack by the solvent/base.

The Solution: Standard Suzuki conditions (aqueous base like


, alcohol solvents) will likely destroy your ester before the coupling is complete.[1] Optimization requires shifting to anhydrous conditions  or mild, non-nucleophilic bases .[1]

Troubleshooting & FAQs

Q1: "My reaction works, but I isolate the carboxylic acid instead of the methyl ester. Why?"

Diagnosis: Ester Hydrolysis (Saponification). Mechanism: The quinazoline ring acts as an electron sink, activating the C4-ester. Hydroxide ions (


) from aqueous bases (NaOH, 

in water) attack the carbonyl carbon.[1] Corrective Action:
  • Eliminate Water: Switch to an anhydrous system.

  • Change the Base: Use anhydrous Potassium Phosphate Tribasic (

    
    )  or Cesium Fluoride (CsF) .[1] These act as proton scavengers/boronate activators without generating high concentrations of nucleophilic hydroxide.
    
  • Solvent Switch: Avoid alcohols (MeOH/EtOH) which can cause transesterification. Use Toluene, 1,4-Dioxane, or DMF.[2]

Q2: "I see starting material remaining, and the catalyst seems to precipitate (Palladium Black). What is happening?"

Diagnosis: Catalyst Deactivation via N-Coordination. Mechanism: The quinazoline nitrogens (N1/N3) can coordinate to the Palladium center, displacing the phosphine ligands and shutting down the catalytic cycle ("Catalyst Poisoning"). Corrective Action:

  • Ligand Selection: Use bulky, electron-rich ligands that bind tightly to Pd and prevent N-coordination.

    • Recommended:XPhos , SPhos , or DavePhos .

    • Alternative:Pd(dppf)Cl2 is a robust "workhorse" catalyst that resists displacement.

  • Increase Catalyst Loading: Bump from 1 mol% to 3-5 mol%.

Q3: "My boronic acid is disappearing, but no product is forming (Protodeboronation)."

Diagnosis: Unstable Boronic Acid. Mechanism: Electron-poor or heteroaryl boronic acids are prone to hydrolytic cleavage of the C-B bond, replacing the boron with a proton. Corrective Action:

  • Use Boronic Esters: Pinacol esters (Bpin) are significantly more stable than free boronic acids.

  • Add Copper: The "Liebeskind-Srogl" modification (adding Cu(I)TC) can sometimes facilitate transmetallation of difficult substrates.

Visualizing the Optimization Logic

The following diagram illustrates the decision-making process for selecting the correct conditions based on your specific failure mode.

OptimizationLogic Start Start: Reaction Analysis CheckProduct Check Product Identity Start->CheckProduct AcidFormed Carboxylic Acid Isolated? CheckProduct->AcidFormed Hydrolysis SM_Remains Starting Material Remains? CheckProduct->SM_Remains Stalled De_Boron Boronic Acid Consumed (No Product)? CheckProduct->De_Boron Side Rxn Sol_Anhydrous SOLUTION A: Switch to Anhydrous Base: K3PO4 (s) / CsF Solvent: Toluene/Dioxane AcidFormed->Sol_Anhydrous Fix Ester Stability Sol_Ligand SOLUTION B: Change Ligand Use XPhos or SPhos Increase Temp to 90°C SM_Remains->Sol_Ligand Fix Cat. Poisoning Sol_Ester SOLUTION C: Switch to Pinacol Ester Lower Base Strength De_Boron->Sol_Ester Fix Protodeboronation

Figure 1: Decision tree for optimizing Suzuki coupling of labile ester-containing quinazolines.

Optimized Experimental Protocol

This protocol is designed to preserve the C4-methyl ester while effecting the C6-coupling.

Materials:
  • Substrate: Methyl 6-iodoquinazoline-4-carboxylate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)[1]

  • Catalyst:

    
     (3-5 mol%) OR 
    
    
    
    (2 mol%) + XPhos (4 mol%)[1]
  • Base: Anhydrous

    
     (powdered, 2.0 - 3.0 equiv)[1]
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (Degassed)

Step-by-Step Workflow:
  • Preparation (Inert Atmosphere):

    • Dry all glassware in an oven (>120°C) overnight.

    • Weigh the Substrate , Boronic Acid , Base , and Catalyst into a reaction vial equipped with a magnetic stir bar.[1]

    • Critical: If using a glovebox, weigh everything inside.[1] If on a bench, cap the vial immediately and purge with Argon/Nitrogen for 15 minutes.

  • Solvent Addition:

    • Add the anhydrous solvent (Dioxane or Toluene) via syringe through the septum.

    • Concentration: 0.1 M to 0.2 M relative to the substrate.

  • Reaction:

    • Heat the sealed vial to 80°C .

    • Note: Do not exceed 100°C initially. Higher temperatures increase the risk of thermal decomposition of the ester.

    • Monitor by TLC or LC-MS at 2 hours.

  • Workup (Crucial for Ester Stability):

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate.[4]

    • Do NOT wash with strong base. Wash gently with water or brine.

    • Dry organic layer over

      
      , filter, and concentrate.[1]
      
  • Purification:

    • Flash chromatography (Silica gel).[1][5]

    • Eluent: Hexanes/Ethyl Acetate gradient. (Quinazolines are polar; you may need up to 50-70% EtOAc).

Mechanistic Insight: Why Anhydrous?

The following diagram details the competing pathways. Your goal is to favor Path A (Transmetallation) over Path B (Hydrolysis).

Mechanism Substrate Methyl 6-iodo- quinazoline-4-carboxylate Pd_Complex Pd(II)-Ar-I (Oxidative Addition) Substrate->Pd_Complex Pd(0) Hydrolysis Nucleophilic Attack at C4-Ester Substrate->Hydrolysis Base + Water TransMet Transmetallation Pd_Complex->TransMet Base Activation Boron Boronate (R-B(OH)3) Boron->TransMet Product Coupled Product (Ester Intact) TransMet->Product Reductive Elim. Water H2O / OH- Water->Hydrolysis SideProduct Carboxylic Acid (Failed) Hydrolysis->SideProduct

Figure 2: Competing reaction pathways.[1] Path A (Green) requires effective transmetallation before Path B (Red) can occur.

Data Summary: Base Selection Impact

Base SystemSolventWater ContentOutcomeRecommendation

DME/WaterHighHydrolysis (Acid formed)❌ Avoid

DMFLowPartial Hydrolysis⚠️ Risky

TolueneAnhydrous Good Yield (Ester Intact)✅ Recommended

DioxaneAnhydrous Excellent Yield 🌟 Best Practice

References

  • BenchChem. Methyl 6-iodoquinazoline-4-carboxylate: Reactivity and Applications. Retrieved from [1]

  • Taylor & Francis. Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines. Synthetic Communications. Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [1]

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. Retrieved from

  • MDPI. Synthesis of Quinazoline Derivatives via Palladium Catalysis. Molecules.[3][4][6][7][8][9][10][11][12][13][14][15] Retrieved from [1]

Sources

Troubleshooting

Preventing homocoupling in palladium-catalyzed reactions of "Methyl 6-iodoquinazoline-4-carboxylate"

This technical guide is structured as a specialized support center response, designed for immediate application in a research setting. Ticket ID: #QZN-6-IODO-HC Subject: Prevention of Homocoupling in Methyl 6-iodoquinazo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized support center response, designed for immediate application in a research setting.

Ticket ID: #QZN-6-IODO-HC Subject: Prevention of Homocoupling in Methyl 6-iodoquinazoline-4-carboxylate Reactions Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Substrate Analysis

User Problem: You are observing homocoupling (dimerization) of your electrophile, Methyl 6-iodoquinazoline-4-carboxylate , during Palladium-catalyzed cross-coupling (likely Suzuki-Miyaura or Sonogashira).

Root Cause Analysis: This specific substrate presents a "perfect storm" for side reactions due to two competing electronic features:

  • Hyper-Electrophilicity (C6-Iodide): The electron-deficient quinazoline ring makes the C6-iodide extremely reactive toward Oxidative Addition. If the subsequent Transmetallation step is slow, the build-up of the oxidative addition intermediate (

    
    ) favors disproportionation and reductive elimination to form the homocouple (
    
    
    
    ).
  • Ester Instability (C4-Carboxylate): The C4-position is highly susceptible to nucleophilic attack (hydrolysis or amidation). Standard aqueous bases used to accelerate transmetallation often destroy the ester before coupling occurs.

The Fix: You must accelerate transmetallation while suppressing the reduction of the Pd(II) intermediate.

Diagnostic Workflows

Workflow A: The "Homocoupling vs. Hydrolysis" Decision Tree

Before optimizing, confirm the impurity is actually the homocouple and not a hydrolysis byproduct.

DiagnosticTree Start Identify Impurity via LCMS/NMR MassCheck Check Mass (m/z) Start->MassCheck Dimer Mass = 2x Substrate - 2x Iodine (Homocouple) MassCheck->Dimer Matches Dimer Hydrolysis Mass = Substrate - 14 (Methyl loss) or +18 (Acid form) MassCheck->Hydrolysis Matches Acid/Amide Sol_Dimer CAUSE: Reductive Elimination FIX: Switch Ligand & Solvent Dimer->Sol_Dimer Sol_Hydro CAUSE: Base Attack FIX: Anhydrous Conditions Hydrolysis->Sol_Hydro

Figure 1: Diagnostic logic to distinguish between Ullmann-type homocoupling and ester hydrolysis.

Technical Deep Dive: The Mechanism of Failure

To stop the homocoupling, you must understand how it forms. Unlike nucleophile homocoupling (which requires Oxygen), electrophile homocoupling in this system is often driven by a disproportionation mechanism favored by electron-poor aryls.

HomocouplingMech Pd0 Pd(0) Active Species OxAdd Ar-Pd(II)-I (Intermediate A) Pd0->OxAdd + Ar-I (Fast) ArI Substrate (Ar-I) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + R-B(OH)2 (Desired) Disprop Disproportionation (Side Pathway) OxAdd->Disprop x2 Molecules (Undesired) Product Ar-R (Cross-Couple) TransMet->Product Reductive Elimination BisPd Ar-Pd(II)-Ar Disprop->BisPd - PdI2 Dimer Ar-Ar (Homocouple) BisPd->Dimer Reductive Elimination

Figure 2: Kinetic competition. If Transmetallation is too slow (blue path), the intermediate disproportionates (red path).

Troubleshooting Guide (FAQ Format)

Q1: Which catalyst system prevents dimerization of electron-deficient iodides?

Recommendation: Switch to Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄ .

  • The Logic: Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) have a large bite angle. This steric bulk destabilizes the "bridged" transition states required for the homocoupling disproportionation pathway.

  • Avoid: "Ligandless" conditions (Pd(OAc)₂ alone) or small phosphines, which allow easy formation of palladium clusters that catalyze Ullmann coupling.

Q2: My ester is hydrolyzing. How do I maintain basicity without destroying the C4-ester?

Recommendation: Use Anhydrous Base Conditions (The "Liebeskind-Srogl" approach).

  • Protocol: Instead of aqueous Na₂CO₃, use Copper(I) Thiophene-2-carboxylate (CuTC) or Cesium Fluoride (CsF) in dry Dioxane or DMF.

  • Why: Fluoride activates the boronic acid/ester for transmetallation without generating the high concentration of hydroxide ions that hydrolyze your methyl ester.

Q3: Does the solvent choice impact homocoupling?

Yes.

  • The Issue: Alcohols (MeOH, EtOH) act as reducing agents. They can reduce your Ar-Pd-I intermediate to Ar-H (dehalogenation) or facilitate the electron transfer required for homocoupling.

  • The Fix: Use non-protic, moderately polar solvents. 1,4-Dioxane or Toluene are ideal. Avoid DMF if heating >100°C is required, as it can decompose to dimethylamine and attack the ester.

Optimized Experimental Protocol

Objective: Suzuki coupling of Methyl 6-iodoquinazoline-4-carboxylate with minimal homocoupling and ester retention.

Materials Table
ReagentEquivalentsRole
Substrate (Quinazoline-I)1.0 equivElectrophile
Boronic Acid/Pin Ester 1.2 - 1.5 equivNucleophile (Excess ensures Pd is consumed)
Pd(dppf)Cl₂·CH₂Cl₂ 0.03 - 0.05 equivCatalyst (Prevents dimerization)
K₃PO₄ (Anhydrous) 2.0 - 3.0 equivBase (Mild, non-nucleophilic)
1,4-Dioxane 0.1 M ConcentrationSolvent (Inert)
Step-by-Step Procedure
  • Deoxygenation (Critical): Sparge the 1,4-Dioxane with Argon or Nitrogen for at least 15 minutes before adding reagents. Oxygen promotes homocoupling of the boronic acid, which depletes your nucleophile and leaves the Pd-Ar species idle (leading to Ar-Ar formation).

  • Assembly: In a glovebox or under strict Schlenk conditions, combine the Substrate, Boronic Acid, Base, and Catalyst in the reaction vessel.

  • Solvent Addition: Add the degassed Dioxane.

  • Thermal Cycle: Heat to 80°C .

    • Note: Do not reflux (101°C) unless necessary. Lower temperatures favor the cross-coupling over the higher-energy homocoupling transition state.

  • Monitoring: Check LCMS at 1 hour.

    • If Ar-I remains but Ar-B(OH)₂ is gone: You have "Boronic Acid Homocoupling."[1][2] Add more boronic acid.

    • If Ar-Ar (Dimer) forms: Lower temperature to 60°C and increase catalyst loading to 5 mol%.

References

  • Mechanistic Insight on Homocoupling

    • Title: Homocoupling of Aryl Halides and Bromides Using a Palladium/Indium Bimetallic System.[3]

    • Source: ResearchGate.[4]

    • URL:[Link]

  • Suppression Strategies

    • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[2]

    • Source: ACS Public
    • URL:[Link]

  • Quinazoline Chemistry & Stability

    • Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogen
    • Source: MDPI (Molecules).
    • URL:[Link]

  • General Cross-Coupling Optimization

    • Title: Palladium-Catalyzed Cross-Couplings in Organic Synthesis (Nobel Prize Background).[5]

    • Source: NobelPrize.org.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Methyl 6-iodoquinazoline-4-carboxylate Derivatives

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of Methyl 6-iodoquinazoline-4-carboxylate and its derivatives. It is designed in a ques...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of Methyl 6-iodoquinazoline-4-carboxylate and its derivatives. It is designed in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.

Section 1: Troubleshooting Common Purification Issues

This section addresses frequently encountered problems during the purification of Methyl 6-iodoquinazoline-4-carboxylate derivatives, offering insights into their causes and providing actionable solutions.

Q1: My final product is a persistent yellow oil, and I'm struggling to induce crystallization. What are the likely causes and how can I resolve this?

Possible Causes:

  • Residual Solvent: The presence of high-boiling point solvents like DMF or DMSO, often used in quinazoline synthesis, can prevent crystallization.[1]

  • Impurities: The presence of unreacted starting materials, byproducts, or a mixture of closely related derivatives can act as an "impurity" that inhibits the formation of a crystal lattice.

  • Oiling Out: The compound may be "oiling out" of solution, a phenomenon where the compound separates as a liquid phase rather than a solid. This can happen if the solution is cooled too quickly or if the chosen solvent is not ideal.[2]

Troubleshooting & Optimization:

Recommended ActionExpected Outcome
High-Vacuum Drying: Dry the crude product under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for an extended period to remove residual high-boiling solvents.Removal of solvent should lead to a more viscous oil or a solid.
Solvent Trituration: Add a non-polar solvent in which your product is poorly soluble (e.g., hexane, diethyl ether) to the oil and stir vigorously. This can help to "crash out" the product as a solid while dissolving more non-polar impurities.The oil may solidify, and colored impurities may be washed away.
Solvent Screening for Recrystallization: On a small scale, test a variety of solvents or solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate/hexane) to find a system where your compound is soluble when hot but sparingly soluble when cold.[2]Identification of a suitable solvent system for successful recrystallization.
Induce Crystallization: If a suitable solvent is found but crystallization is slow, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.[2]Nucleation will be induced, leading to crystal formation.
Q2: Thin-Layer Chromatography (TLC) of my crude reaction mixture shows multiple spots close to my product's Rf value. How can I effectively separate these?

Possible Causes:

  • Isomeric Byproducts: The synthesis may have produced constitutional isomers or regioisomers with similar polarities to the desired product.

  • Related Impurities: Side reactions such as N-oxidation or hydrolysis of the ester can lead to byproducts with very similar chromatographic behavior.[3]

  • Starting Material Carryover: Incomplete reactions can result in the presence of starting materials that have similar polarities to the product.

Troubleshooting & Optimization:

Recommended ActionExpected Outcome
Optimize TLC Solvent System: Systematically vary the ratio of your mobile phase components (e.g., hexane/ethyl acetate, dichloromethane/methanol). A good starting point for many quinazoline derivatives is a hexane and ethyl acetate mixture.[2] The goal is to achieve a product Rf value between 0.2 and 0.4 for optimal separation on a column.[2]Improved separation between the product and impurity spots on the TLC plate.
Column Chromatography with a Shallow Gradient: Once an optimized solvent system is identified, perform column chromatography using a very shallow gradient of the more polar solvent. This will increase the resolution between closely eluting compounds.Separation of the desired product into pure fractions.
Consider a Different Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase like alumina (basic or neutral) or reversed-phase silica (C18).[4] The choice of stationary phase can alter the selectivity of the separation.[4]Enhanced separation due to different interaction mechanisms between the compounds and the stationary phase.
Q3: After column chromatography, my purified fractions still show impurities by ¹H NMR. What went wrong?

Possible Causes:

  • Co-elution: An impurity may have a very similar polarity to your product in the chosen solvent system, leading to it eluting at the same time.

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation and broad peaks.

  • Decomposition on Silica: Some compounds, particularly those with sensitive functional groups, can decompose on the acidic surface of silica gel.

Troubleshooting & Optimization:

Recommended ActionExpected Outcome
Re-purify with a Different Solvent System: If co-elution is suspected, re-purify the material using a different mobile phase that was shown by TLC to give better separation.Isolation of the pure product.
Reduce Sample Load: Repeat the column chromatography with a smaller amount of crude material relative to the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.Improved separation and purer fractions.
Test for Stability on Stationary Phase: Before committing to a large-scale purification, test the stability of your compound on the chosen stationary phase. This can be done by dissolving a small amount of the crude product in the eluent, adding a small amount of the stationary phase, stirring for a period, and then analyzing the solution by TLC or NMR to check for degradation.[4]Confirmation that the chosen stationary phase is not causing decomposition of the product.
Use a Deactivated Stationary Phase: If decomposition is observed, consider using a deactivated stationary phase, such as silica gel treated with triethylamine, or switch to a less acidic stationary phase like neutral alumina.Minimized product degradation during chromatography.

Section 2: Frequently Asked Questions (FAQs)

Synthesis & Common Byproducts

Q4: What are the common synthetic routes to quinazoline derivatives and what typical byproducts should I be aware of?

The synthesis of the quinazoline core often relies on classical methods like the Niementowski, Friedländer, and Bischler syntheses.[3] Each of these methods can be prone to specific side reactions.[3]

  • Niementowski Reaction: This involves the condensation of an anthranilic acid with an amide.[3] A common issue is low yield due to high reaction temperatures leading to decomposition or inefficient cyclization.[3] The formation of quinazolinone byproducts can also occur.[1]

  • Friedländer Synthesis: This method utilizes a 2-aminobenzaldehyde or ketone and a compound with an active methylene group.[3] A potential side reaction is the formation of quinoline derivatives if conditions are not carefully controlled.[3]

  • Bischler Synthesis: This synthesis often requires harsh conditions, which can lead to the degradation of sensitive functional groups and the formation of complex byproduct mixtures.[3]

Modern methods often employ catalysts and milder conditions to improve yields and minimize side products.[1]

Q5: I'm observing the formation of a dimer or polymer in my reaction. How can I prevent this?

Dimer or polymer formation can occur through intermolecular reactions. To favor the desired intramolecular cyclization, it is crucial to carefully control the stoichiometry of the reactants.[3] Running the reaction at a lower concentration (higher dilution) can also favor the intramolecular pathway.

Purification Techniques

Q6: What is a good general starting point for a column chromatography solvent system for Methyl 6-iodoquinazoline-4-carboxylate derivatives?

A mixture of a non-polar solvent like hexane or heptane and a polar solvent like ethyl acetate is a very common and effective mobile phase for the purification of quinazoline derivatives.[2] A good starting point for TLC analysis would be a 4:1 or 3:1 ratio of hexane to ethyl acetate.[2] The polarity can then be adjusted based on the observed Rf values. For more polar derivatives, adding a small amount of methanol to the ethyl acetate can be beneficial.

Q7: Can I use recrystallization for the final purification step? What are some suitable solvents?

Recrystallization is an excellent technique for obtaining highly pure crystalline material. The key is to find a solvent in which the compound is soluble at elevated temperatures but has low solubility at room temperature or below.

Suggested Solvents for Recrystallization of Quinazoline Derivatives:

SolventNotes
EthanolA commonly used solvent for recrystallizing quinazoline compounds.[2]
IsopropanolAnother protic solvent that can be effective.[5]
Ethyl AcetateOften used in combination with a non-polar co-solvent like hexane to achieve the desired solubility profile.
Acetic AcidHas been successfully used for the recrystallization of some quinazolinone derivatives.[2]

It is always recommended to perform small-scale solvent screening to identify the optimal recrystallization solvent or solvent system for your specific derivative.[2]

Characterization

Q8: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm the purity and identity of your Methyl 6-iodoquinazoline-4-carboxylate derivative.

  • ¹H and ¹³C NMR Spectroscopy: These techniques will confirm the structure of your compound and can reveal the presence of impurities, even at low levels.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity.[7] For quinazoline derivatives, reversed-phase HPLC using a C18 column is commonly employed.[7]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.

Section 3: Experimental Protocols & Visual Guides

Protocol 1: General Procedure for Column Chromatography Purification
  • TLC Analysis: Develop a suitable solvent system for your compound using TLC. The ideal Rf value for the product is between 0.2 and 0.4.[2]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2]

Protocol 2: General Procedure for Recrystallization
  • Dissolution: In a flask, add a minimal amount of the chosen hot recrystallization solvent to your crude product to fully dissolve it.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Purification Workflow Diagram

PurificationWorkflow CrudeProduct Crude Methyl 6-iodoquinazoline-4-carboxylate Derivative TLC_Analysis TLC Analysis to Assess Purity & Identify Impurities CrudeProduct->TLC_Analysis Is_Solid Is the product a solid? TLC_Analysis->Is_Solid Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple Impurities Recrystallization Recrystallization Is_Solid->Recrystallization Yes Trituration Trituration with Non-Polar Solvent Is_Solid->Trituration No (Oil) Pure_Product Pure Product (Confirm by NMR, HPLC, MS) Recrystallization->Pure_Product Column_Chromatography->Pure_Product Is_Crystalline Does it crystallize? Trituration->Is_Crystalline Is_Crystalline->Recrystallization Yes Is_Crystalline->Column_Chromatography No

Caption: Decision workflow for the purification of Methyl 6-iodoquinazoline-4-carboxylate derivatives.

References

[3] Troubleshooting common side reactions in quinazoline synthesis - Benchchem. (n.d.). Retrieved from [1] identifying and minimizing side products in quinazoline synthesis - Benchchem. (n.d.). Retrieved from [8] Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis - Benchchem. (n.d.). Retrieved from [6] Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents - IJFMR. (2024, November 15). Retrieved from [7] Methyl 6-Iodoquinazoline-4-carboxylate|RUO - Benchchem. (n.d.). Retrieved from [9] Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation - Taylor & Francis. (2020, March 25). Retrieved from [10] Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. (2020, May 28). Retrieved from [5] Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC. (n.d.). Retrieved from [11] Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. (n.d.). Retrieved from _ [12] Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. (n.d.). Retrieved from [13] Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023, February 17). Retrieved from [14] Synthesis of N'-(Quinazolin-4-yl)isonicotinohydrazides and their biological screening, docking and ADME studies. (2018, January 1). Retrieved from [15] N 2 ,N 6 -Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide - MDPI. (2022, November 21). Retrieved from [16] Improving the yield and purity of Quinazoline-4,7-diol synthesis - Benchchem. (n.d.). Retrieved from [17] Synthesis of 6-iodo-2-methylquinazolin-4(3H)-one derivatives 3a–n - ResearchGate. (n.d.). Retrieved from [18] Quinazoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [19] Quinazoline derivatives: synthesis and bioactivities - PMC. (2013, June 3). Retrieved from [4] Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed. (2014, May 16). Retrieved from [20] Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines | Organic Letters - ACS Publications. (2019, April 19). Retrieved from [2] Technical Support Center: Purification of Quinazolin-2-ylboronic Acid Crude Products - Benchchem. (n.d.). Retrieved from

Sources

Troubleshooting

Challenges in the direct amidation of "Methyl 6-iodoquinazoline-4-carboxylate"

Topic: Troubleshooting & Optimization of Direct Amidation Protocols Document ID: TS-QNZ-006-AMID Last Updated: October 26, 2023 Audience: Medicinal Chemists, Process Chemists Executive Summary & Chemical Context[1][2][3]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Optimization of Direct Amidation Protocols Document ID: TS-QNZ-006-AMID Last Updated: October 26, 2023 Audience: Medicinal Chemists, Process Chemists

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Methyl 6-iodoquinazoline-4-carboxylate is a high-value intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., EGFR, PI3K).[1] The molecule features two distinct reactive centers:[2][3][4]

  • C4-Ester (Electrophile): The primary target for amidation. The electron-deficient quinazoline core activates this ester, making it more reactive than a benzoate but also highly susceptible to hydrolysis.

  • C6-Iodine (Handle): A critical handle for downstream cross-coupling (Suzuki-Miyaura, Sonogashira). Preserving this bond during amidation is paramount.

The Challenge: Direct amidation (ester


 amide) is often preferred over the indirect route (hydrolysis 

acid chloride

amide) to improve atom economy and reduce steps. However, users frequently encounter sluggish conversion with sterically hindered amines, competitive hydrolysis to the carboxylic acid, or solubility issues .

Decision Matrix & Workflow

The following logic flow illustrates the optimal selection of reaction conditions based on amine sterics and ester stability.

AmidationWorkflow Start Start: Methyl 6-iodoquinazoline-4-carboxylate CheckAmine Analyze Amine Nucleophile Start->CheckAmine Unhindered Primary / Unhindered Amine (e.g., Benzylamine, Aniline) CheckAmine->Unhindered Hindered Secondary / Bulky Amine (e.g., Morpholine, t-Butylamine) CheckAmine->Hindered MethodA Method A: TBD Catalysis (0.1 eq TBD, Toluene, 80°C) Unhindered->MethodA Green/Mild MethodB Method B: AlMe3 Mediated (Weinreb Type, Toluene/DCM) Hindered->MethodB High Force CheckResult Check LCMS Conversion MethodA->CheckResult MethodB->CheckResult Success Product: Amide Isolated CheckResult->Success >90% Conv. Fail_Hydrolysis Issue: Hydrolysis to Acid CheckResult->Fail_Hydrolysis Peak [M-14]+ Fail_NoRxn Issue: Low Conversion CheckResult->Fail_NoRxn SM Remains

Figure 1: Decision tree for selecting amidation conditions based on amine nucleophilicity.

Standard Operating Procedures (SOPs)

Method A: TBD-Catalyzed Transamidation (Mild)

Best for: Primary amines, acid-sensitive substrates.

Mechanism: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) acts as a dual hydrogen-bond donor/acceptor, activating the carbonyl of the ester and delivering the amine.

  • Dissolve: Suspend Methyl 6-iodoquinazoline-4-carboxylate (1.0 eq) and Amine (1.2–1.5 eq) in anhydrous Toluene (0.5 M).

  • Catalyst: Add TBD (0.1–0.2 eq).

  • Reaction: Heat to 80°C in a sealed vial for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
    , then brine.
    
Method B: Trimethylaluminum ( ) Mediated (Robust)

Best for: Secondary amines, anilines, unreactive esters.

Mechanism:


 reacts with the amine to form a highly nucleophilic dimethylaluminum amide species (

), which attacks the ester.
  • Activation (Critical Step): In a separate dry flask under Argon, dissolve Amine (2.0 eq) in anhydrous Toluene/DCM (1:1). Cool to 0°C.

  • Reagent Addition: Dropwise add

    
     (2.0 eq, 2.0 M in Toluene). Caution: Gas evolution (Methane). Stir at RT for 20 mins to form the active aluminum-amide complex.
    
  • Addition: Add the ester (1.0 eq) solid or solution to the aluminum-amide mixture.

  • Reaction: Heat to reflux (80–110°C) for 2–6 hours.

  • Quench: Cool to 0°C. Carefully quench with Rochelle’s Salt (sat. aq. Potassium Sodium Tartrate) and stir vigorously for 1 hour until the phases separate clearly (breaks the Al-emulsion).

Troubleshooting Guide & FAQs

Category 1: Low Conversion / No Reaction

Q: I am using Method B (


), but I still see 50% starting material after 12 hours. Why? 
  • Diagnosis: The active aluminum species may have degraded, or the "ate" complex formation was incomplete.

  • Corrective Action:

    • Check Stoichiometry: Ensure you are using at least 2.0 equivalents of both Amine and

      
      . The first equivalent of 
      
      
      
      often coordinates to the N1/N3 nitrogens of the quinazoline ring, effectively "poisoning" the reagent. You need the second equivalent to perform the amidation.
    • Pre-activation: Did you stir the Amine +

      
      before adding the ester? This is crucial to vent methane and form the reactive 
      
      
      
      bond.

Q: Can I use microwave irradiation?

  • Answer: Yes. For Method B, microwave heating (100–120°C for 10–20 mins) is highly effective and often cleaner than thermal reflux.

Category 2: Hydrolysis (Acid Formation)

Q: My LCMS shows a major peak at [M-14] (Carboxylic Acid). I'm using anhydrous solvents.

  • Diagnosis: Quinazoline-4-carboxylates are extremely electron-deficient. Even trace moisture in the amine or the atmosphere can lead to hydrolysis, which is faster than amidation for bulky amines.

  • Corrective Action:

    • Dry the Amine: If your amine is a liquid (e.g., aniline), distill it or dry over KOH.

    • Switch to Method B:

      
       acts as a scavenger for water. Any trace water will react with 
      
      
      
      (destroying some reagent) rather than hydrolyzing the ester. Increase
      
      
      loading to 3.0 eq.
Category 3: Side Reactions (Iodine & Ring Stability)

Q: Will the C6-Iodine survive the


 conditions? 
  • Answer: Generally, Yes . The C-I bond on the quinazoline core is stable to

    
     at reflux temperatures.
    
  • Warning: Do not use Palladium catalysts in the same pot (e.g., trying a one-pot amidation/Suzuki). Also, avoid using Lithium Amides (

    
    , 
    
    
    
    ) for direct amidation, as these will cause Lithium-Halogen exchange at the C6 position, leading to de-iodination.

Q: I see a byproduct with Mass [M+Amine-OMe+...]. Is the ring opening?

  • Diagnosis: Nucleophilic attack at C2. While C4 is the preferred electrophile, strong nucleophiles can attack C2, especially if the reaction is overheated.

  • Corrective Action: Lower the temperature. If using Method B, ensure the pre-complexation time is sufficient so the species is

    
     (softer nucleophile) rather than free amine (harder nucleophile).
    

Data Summary: Reagent Compatibility

Reagent / ConditionCompatibility with C6-IodineRisk of HydrolysisReaction RateRecommended For
Thermal (MeOH, Heat) HighHigh (if wet)SlowSimple, primary amines only
TBD (Catalytic) HighModerateModerateAcid-sensitive substrates

(Stoichiometric)
HighLow (Scavenges

)
FastStandard for Drug Discovery
NaH / LiHMDS Low (De-iodination risk)LowFastAVOID

References

  • Direct Amid

    
    ): 
    Chung, S., et al.[5] "Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids." Synlett, 2011, 2072-2074.[5]
    
    
  • TBD Catalysis: Sabot, C., et al.[2] "1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as an organocatalyst for the amidation of esters."[6] Tetrahedron Letters, 2007.

  • Quinazoline Reactivity: BenchChem Technical Data. "Reactivity of Methyl 6-iodoquinazoline-4-carboxylate."

  • Flow Chemistry Applications: Pieber, B., et al. "Trimethylaluminum Mediated Amide Bond Formation in a Continuous Flow Microreactor." Royal Society of Chemistry, 2012.

Sources

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 6-iodoquinazoline-4-carboxylate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 6-iodoquinazoline-4-carboxylate. This...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 6-iodoquinazoline-4-carboxylate. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to facilitate efficient and successful cross-coupling reactions. As a key building block in medicinal chemistry, particularly for developing inhibitors of oncogenic targets like PI3K and EGFR, mastering the functionalization of this quinazoline scaffold is critical.[1] This document is designed to serve as a practical, field-proven resource to navigate the complexities of catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst selection so critical for Methyl 6-iodoquinazoline-4-carboxylate?

The quinazoline core is an electron-deficient heteroaromatic system. This electronic nature significantly influences the steps of the palladium-catalyzed cross-coupling cycle. While the carbon-iodine bond at the 6-position is readily activated for oxidative addition to a Pd(0) center, the electron-poor character of the ring can make the subsequent reductive elimination step more challenging.[2][3] Therefore, the choice of ligand is paramount. The ligand must stabilize the palladium center, promote efficient oxidative addition, and, most importantly, facilitate the final bond-forming reductive elimination to release the desired product and regenerate the active catalyst. Using a suboptimal catalyst system can lead to catalyst deactivation, low yields, or the formation of unwanted side products.

Q2: What are the most common and effective cross-coupling reactions for this substrate?

Methyl 6-iodoquinazoline-4-carboxylate is a versatile substrate for a variety of powerful C-C and C-N bond-forming reactions. The most widely employed and effective transformations include:

  • Suzuki-Miyaura Coupling: For creating C-C bonds with aryl or heteroaryl boronic acids/esters. This is one of the most robust methods for generating biaryl structures.[1][4][5]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes, providing access to valuable alkynyl-substituted quinazolines.[1][6] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[1][7]

  • Buchwald-Hartwig Amination: A premier method for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position.[1][8][9]

Q3: What general class of ligands provides the best results with electron-deficient heteroaromatics like this quinazoline?

For electron-deficient substrates, the most successful ligands are typically bulky and electron-rich .[10] These properties help to accelerate the rate-limiting reductive elimination step. Two main classes of ligands have proven highly effective:

  • Bulky Biaryl Phosphines: These are often the first choice. Ligands developed by the Buchwald group (e.g., SPhos, XPhos, BrettPhos) and related structures are designed to be sterically demanding and highly electron-donating.[10][11][12][13] They create a coordinatively unsaturated, highly reactive monoligated Pd(0) species that is crucial for efficient catalysis.[10][13]

  • N-Heterocyclic Carbenes (NHCs): NHCs (e.g., IPr, SIPr) are strong sigma-donors that form very stable bonds with palladium, creating robust catalysts that resist decomposition at high temperatures.[14] They are excellent for coupling challenging substrates, including sterically hindered aryl chlorides and heteroaryl halides.[14][15]

Q4: How should I select a base for my cross-coupling reaction?

The base plays a critical role, particularly in the transmetalation step of the Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig reactions. The choice depends on the specific reaction and the sensitivity of your substrates.

  • Carbonates (K₂CO₃, Cs₂CO₃): These are common, moderately strong bases. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate due to its higher solubility in organic solvents, which can lead to faster reaction rates.[2][3][16] They are a good starting point for many Suzuki reactions.

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in Suzuki couplings of heteroaryl halides and in many Buchwald-Hartwig aminations.[17]

  • Alkoxides (NaOt-Bu, KOt-Bu): Very strong, non-coordinating bases essential for many Buchwald-Hartwig aminations to deprotonate the amine coupling partner.[8] However, they can be incompatible with base-sensitive functional groups like esters if not used carefully.

Troubleshooting Guide

This section addresses common problems encountered during cross-coupling experiments with Methyl 6-iodoquinazoline-4-carboxylate.

Problem 1: Low or No Yield / Incomplete Conversion of Starting Material

This is the most frequent issue and can usually be traced to the catalyst system, reagents, or reaction conditions.

  • Potential Cause A: Catalyst Inactivity or Decomposition

    • Why it happens: The active Pd(0) species can be sensitive to oxygen and can aggregate to form inactive palladium black, especially at high temperatures or if the ligand concentration is too low.[18]

    • Solutions & Protocol:

      • Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by sparging with argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[17][18] Maintain a positive pressure of inert gas throughout the reaction.

      • Use a High-Quality Catalyst: Simple catalysts like Pd(PPh₃)₄ can be effective but may require higher loadings and are sensitive to air. Consider using more robust, air-stable pre-catalysts like PdCl₂(dppf) or specialized Buchwald pre-catalysts (e.g., XPhos Pd G3).[11][12][17][19] These ensure the formation of the active monoligated Pd(0) species.[13]

      • Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to catalyst decomposition. For catalysts generated in situ (e.g., from Pd(OAc)₂ or Pd₂(dba)₃), a ligand:Pd ratio of 1:1 to 4:1 is typical, depending on the ligand.[18]

  • Potential Cause B: Inappropriate or Insufficiently Active Base

    • Why it happens: The base is crucial for the transmetalation step in Suzuki couplings. If the base is too weak, insoluble, or impure, this step will be slow or may not occur at all.

    • Solutions & Protocol:

      • Screen Stronger Bases: If K₂CO₃ is giving poor results, switch to a more soluble and often more effective base like Cs₂CO₃ or K₃PO₄.[16][17]

      • Ensure Proper Solvation: For inorganic bases like carbonates and phosphates, the presence of a small amount of water (e.g., in a dioxane/water or THF/water solvent system) is often critical for their activity.[17]

  • Potential Cause C: Suboptimal Temperature

    • Why it happens: Many cross-coupling reactions require thermal energy to overcome activation barriers, especially for the reductive elimination step.

    • Solutions & Protocol:

      • Increase Temperature Cautiously: If the reaction is sluggish at 80°C, consider increasing the temperature to 100-110°C. Monitor for signs of decomposition (e.g., the reaction mixture turning black).[17][18]

      • Consider Microwave Irradiation: Microwave synthesis can dramatically reduce reaction times and often improves yields by providing rapid and uniform heating.[20][21]

Problem 2: Formation of Significant Side Products

Side reactions compete with your desired transformation, consuming starting materials and reducing your yield.

  • Potential Cause A: Homocoupling of Boronic Acid (Suzuki Reaction)

    • Why it happens: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.

    • Solutions & Protocol:

      • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your reaction is free of oxygen.[11][18]

      • Control Stoichiometry: Use a slight excess of the boronic acid (1.1 to 1.3 equivalents) to favor the desired cross-coupling pathway over self-coupling.[17]

  • Potential Cause B: Dehalogenation (Protodeiodination)

    • Why it happens: The iodine atom is replaced by a hydrogen atom. This can be caused by trace amounts of water or other proton sources, or by certain bases or solvents that can act as hydride donors.

    • Solutions & Protocol:

      • Choose Your Base and Solvent Carefully: If dehalogenation is a problem, avoid amine bases (like triethylamine) or alcohol solvents. Switch to a carbonate or phosphate base in an aprotic solvent like dioxane, toluene, or DMF.[18]

      • Use Anhydrous Conditions: Ensure all reagents and solvents are dry if you are working under strictly anhydrous protocols.

  • Potential Cause C: Glaser Coupling (Sonogashira Reaction)

    • Why it happens: The terminal alkyne undergoes oxidative homocoupling, a reaction promoted by the copper(I) co-catalyst in the presence of oxygen.

    • Solutions & Protocol:

      • Minimize Oxygen: As with other cross-couplings, maintaining an inert atmosphere is crucial.

      • Copper-Free Conditions: If Glaser coupling is persistent, consider a copper-free Sonogashira protocol. These often require specific, highly active palladium/ligand systems.[7]

Data Presentation: Recommended Starting Conditions

The following tables provide validated starting points for key cross-coupling reactions. Optimization will likely be required for specific coupling partners.

Table 1: Suzuki-Miyaura Coupling Conditions

Component Recommendation Rationale & Comments
Substrate Methyl 6-iodoquinazoline-4-carboxylate (1.0 eq.) ---
Coupling Partner Aryl/Heteroaryl Boronic Acid or Ester (1.2 eq.) A slight excess prevents issues from boronic acid decomposition.
Catalyst PdCl₂(dppf) (3-5 mol%) or XPhos Pd G3 (2-4 mol%) dppf is a robust, general-purpose ligand.[4] XPhos is excellent for challenging couplings.
Base K₃PO₄ (2.0 eq.) or Cs₂CO₃ (2.0 eq.) Strong, effective bases for this transformation.[17]
Solvent 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O (4:1) The aqueous phase is crucial for dissolving and activating the inorganic base.

| Temperature | 90 - 110 °C | Higher temperatures are often needed to drive the reaction to completion. |

Table 2: Sonogashira Coupling Conditions

Component Recommendation Rationale & Comments
Substrate Methyl 6-iodoquinazoline-4-carboxylate (1.0 eq.) ---
Coupling Partner Terminal Alkyne (1.2 - 1.5 eq.) An excess is used to ensure full conversion of the iodo-quinazoline.
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%) A standard, reliable catalyst for Sonogashira couplings.[22]
Cu Co-catalyst CuI (5-10 mol%) Essential for the standard Sonogashira mechanism.[1][7]
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) Acts as both the base and often as the solvent.[22]
Solvent THF or DMF Used if the amine base is not sufficient as a solvent.

| Temperature | Room Temperature to 60 °C | Sonogashira reactions are often milder than other couplings.[22][23] |

Table 3: Buchwald-Hartwig Amination Conditions

Component Recommendation Rationale & Comments
Substrate Methyl 6-iodoquinazoline-4-carboxylate (1.0 eq.) ---
Coupling Partner Primary or Secondary Amine (1.2 eq.) ---
Catalyst Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%) or XPhos Pd G3 (2 mol%) A bulky, electron-rich biaryl phosphine ligand is critical for C-N reductive elimination.[2][3]
Base NaOt-Bu or K₃PO₄ (1.5 - 2.0 eq.) A strong base is required to deprotonate the amine.[14] K₃PO₄ can be used for more sensitive substrates.
Solvent Toluene or 1,4-Dioxane Aprotic, non-coordinating solvents are preferred.

| Temperature | 100 - 110 °C | High temperature is generally required. |

Visualizations & Protocols

Diagram 1: Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition Intermediate (Ar-Pd(II)L-I) Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate (Ar-Pd(II)L-Ar') OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-Ar') RedElim->Product ArI Methyl 6-iodoquinazoline-4-carboxylate ArI->OxAdd ArB Ar'-B(OH)₂ + Base ArB->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Flowchart for Low-Yield Reactions

Troubleshooting_Flowchart start Low Yield or No Reaction check_reagents Are reagents pure & fresh? Is solvent properly degassed? start->check_reagents check_catalyst Is the catalyst system appropriate? (e.g., bulky, e⁻-rich ligand) start->check_catalyst check_base Is the base strong/soluble enough? (e.g., K₃PO₄, Cs₂CO₃) start->check_base check_temp Is the temperature high enough? (e.g., 90-110°C) start->check_temp check_reagents->check_catalyst Yes sol_reagents ACTION: Use fresh reagents. Degas solvent thoroughly. check_reagents->sol_reagents No check_catalyst->check_base Yes sol_catalyst ACTION: Switch to a robust pre-catalyst. (e.g., XPhos Pd G3, PdCl₂(dppf)) check_catalyst->sol_catalyst No check_base->check_temp Yes sol_base ACTION: Screen stronger/more soluble bases. Ensure H₂O is present if needed. check_base->sol_base No sol_temp ACTION: Increase temperature incrementally. Consider microwave heating. check_temp->sol_temp No

Caption: A decision tree for troubleshooting failed cross-coupling reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for each specific set of substrates.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add Methyl 6-iodoquinazoline-4-carboxylate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.[17]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv.).

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • Zhang, G., Wang, X., Li, C., & Yin, D. (2012). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Synthetic Communications, 43(3), 456-463. [Link]

  • Wrobel, M., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(24), 8763. [Link]

  • Wu, X., et al. (2015). A convenient palladium-catalyzed carbonylative synthesis of quinazolines from 2-aminobenzylamine and aryl bromides. RSC Advances, 5(25), 19161-19164. [Link]

  • Coughlin, J. M., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 12(19), 4524-4527. [Link]

  • Taylor & Francis Online. (2012). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Synthetic Communications. [Link]

  • Science.gov. (n.d.). palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. [Link]

  • ResearchGate. (2022). (PDF) Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. [Link]

  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Synthesis of Quinazolines and Quinazolinones via Palladium-Mediated Approach. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]

  • ResearchGate. (n.d.). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. [Link]

  • Al-Tel, T. H. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17433-17475. [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. [Link]

  • Reddit. (2025). Problems with Suzuki coupling. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • ResearchGate. (n.d.). (a) Standard reaction conditions for the Sonogashira cross-coupling of... [Link]

  • MDPI. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. [Link]

  • Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 5(13), 2028-2036. [Link]

  • Semantic Scholar. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Morken, J. P., et al. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Angewandte Chemie International Edition, 62(5), e202214438. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. [Link]

  • Csenki, Z., et al. (2023). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ChemistrySelect, 8(4). [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • McMullen, J. P., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 597-603. [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1056-1063. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Viciosa, T., & Nolan, S. P. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(18), 9852-9922. [Link]

  • ResearchGate. (2025). Iodine-Promoted Oxidative Cross-Coupling for the Synthesis of (E)-2-(3-Oxo-3-Phenylprop-1-en-1-yl)-3-Phenylquinazolin-4(3H)-one via C-H Activation: Development of Synthetic TLX Agonists. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • ProQuest. (n.d.). Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Semantic Scholar. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Base Selection for the Hydrolysis of Methyl 6-iodoquinazoline-4-carboxylate

Welcome to the technical support center for the hydrolysis of Methyl 6-iodoquinazoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the hydrolysis of Methyl 6-iodoquinazoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing this critical synthetic step. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve your desired 6-iodoquinazoline-4-carboxylic acid with high yield and purity.

Introduction: The Significance of a Successful Hydrolysis

Methyl 6-iodoquinazoline-4-carboxylate is a pivotal intermediate in medicinal chemistry, particularly for the synthesis of targeted cancer therapies. The iodo group at the C-6 position is a versatile handle for various cross-coupling reactions, while the carboxylate at C-4 allows for amide bond formation, crucial for developing potent kinase inhibitors.[1] The initial hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental and often challenging transformation that dictates the success of subsequent synthetic steps.

This guide will address common issues encountered during this saponification reaction, providing a framework for rational base selection and reaction optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My hydrolysis with Sodium Hydroxide (NaOH) is sluggish and incomplete. What's going wrong?

This is a common issue. While NaOH is a cost-effective and strong base, its effectiveness can be limited by several factors in this specific transformation:

  • Solubility: Methyl 6-iodoquinazoline-4-carboxylate has poor solubility in purely aqueous systems. If the substrate isn't fully dissolved, the reaction becomes a heterogeneous mixture, leading to slow and incomplete conversion.

  • Steric Hindrance: The quinazoline ring system can present steric hindrance around the ester, making nucleophilic attack by the hydroxide ion less efficient.[2][3]

  • Phase Separation: In biphasic solvent systems (e.g., THF/water), poor mixing can limit the interaction between the base in the aqueous phase and the ester in the organic phase.[2][4]

Troubleshooting Steps:

  • Solvent System Modification:

    • Increase the proportion of the organic co-solvent (e.g., THF, dioxane, or isopropanol) to improve substrate solubility.[1][2] A 1:1 to 3:1 ratio of THF:water is a good starting point.[2]

    • Consider using a single-phase solvent system like a mixture of methanol and dichloromethane, which has been shown to be effective for hindered esters.[3] However, be cautious with alcoholic solvents as they can lead to transesterification.[2]

  • Temperature Increase:

    • Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. However, monitor carefully for potential side reactions, such as decomposition or nucleophilic aromatic substitution of the iodine.

  • Consider an Alternative Base:

    • Lithium Hydroxide (LiOH) is often a superior choice for the hydrolysis of hindered esters.[2][5]

Q2: Why is Lithium Hydroxide (LiOH) often recommended over Sodium Hydroxide (NaOH) for this type of hydrolysis?

The superiority of LiOH in many ester hydrolysis reactions, particularly with complex substrates, stems from the properties of the lithium cation (Li⁺):

  • Lewis Acidity: The small, hard lithium cation can coordinate to the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion.[5] This effect can accelerate the reaction rate.

  • Stabilization of the Tetrahedral Intermediate: The Li⁺ cation can also stabilize the negatively charged tetrahedral intermediate formed during the reaction, lowering the activation energy of the transition state.[5]

  • Improved Solubility in Organic Solvents: Lithium salts often have better solubility in common organic co-solvents like THF compared to their sodium or potassium counterparts.[4][5][6] This can lead to a more homogeneous reaction mixture and improved reaction kinetics.

G cluster_ester Ester cluster_intermediate Tetrahedral Intermediate cluster_product Product ester Methyl 6-iodoquinazoline-4-carboxylate intermediate [Tetrahedral Intermediate]⁻ ester->intermediate Nucleophilic Attack LiOH LiOH LiOH->ester Coordination to C=O (Lewis Acid Assistance) NaOH NaOH NaOH->ester Nucleophilic Attack product 6-iodoquinazoline-4-carboxylate intermediate->product Elimination of Methoxide

Q3: I'm observing side products in my reaction. Could the base be causing degradation of my starting material?

Yes, this is a critical consideration. The quinazoline ring, while generally stable, can be susceptible to degradation under harsh basic conditions.[7] The iodo-substituent also presents a potential site for unwanted side reactions.

Potential Side Reactions:

  • Nucleophilic Aromatic Substitution (SNAr): Although less common with iodine compared to other halogens, strong nucleophiles like hydroxide could potentially displace the iodo group, especially at elevated temperatures.

  • Ring Opening: Prolonged exposure to strong bases at high temperatures can lead to the hydrolytic cleavage of the pyrimidine ring of the quinazoline scaffold.

Troubleshooting and Mitigation:

  • Use a Milder Base: If you suspect degradation, consider using a milder base like Cesium Carbonate (Cs₂CO₃).[8] While less common for simple hydrolysis, Cs₂CO₃ is known to be a mild and effective base in various organic transformations and can sometimes promote reactions under milder conditions.[8][9]

  • Lower the Reaction Temperature: Perform the reaction at room temperature or even 0 °C, especially when using a strong base like LiOH or NaOH. The reaction may require a longer time, but it will minimize the risk of side product formation.

  • Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid over-exposure to the basic conditions.

  • Use Stoichiometric Amounts of Base: While an excess of base is often used to drive the reaction to completion, a large excess can increase the likelihood of side reactions.[10] Try using a smaller excess (e.g., 1.5-3 equivalents).

Q4: Can I use an alcoholic solvent like methanol or ethanol to improve solubility?

Using alcoholic solvents for saponification reactions should be approached with caution.[2]

  • Transesterification: The alkoxide corresponding to the solvent (e.g., methoxide from methanol or ethoxide from ethanol) can act as a nucleophile and participate in a transesterification reaction with your methyl ester.[2][11] While using methanol with a methyl ester might seem benign, it can establish an unproductive equilibrium. If you use ethanol with your methyl ester, you risk forming the ethyl ester, which will also need to be hydrolyzed.

  • Recommended Practice: If you must use an alcohol to achieve solubility, tert-butanol is a better choice as the corresponding tert-butoxide is a more sterically hindered and less effective nucleophile. However, aprotic solvents like THF or dioxane are generally preferred.[2]

Recommended Protocols and Data

Table 1: Comparison of Common Bases for Hydrolysis
BaseStrengthKey AdvantagesPotential IssuesRecommended Equivalents
LiOH StrongLewis acid assistance, good solubility in THF/water.[4][5]Can cause degradation if not controlled.1.5 - 3.0
NaOH StrongInexpensive.[5]Slower reaction rates, potential solubility issues.[2]2.0 - 5.0
KOH StrongSimilar to NaOH.Slower reaction rates, potential solubility issues.2.0 - 5.0
Cs₂CO₃ MildMilder conditions, can minimize side reactions.[8]Slower reaction, may require higher temperatures.2.0 - 4.0
Protocol 1: Optimized Hydrolysis using Lithium Hydroxide

This protocol is recommended for achieving a balance of reaction speed and minimizing side products.

  • Dissolution: Dissolve Methyl 6-iodoquinazoline-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 2:1 or 3:1 v/v).

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the initial exotherm and minimize potential degradation.

  • Base Addition: Add a solution of LiOH·H₂O (2.0 eq) in water dropwise to the cooled reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS (typically 2-6 hours).

  • Work-up:

    • Once the starting material is consumed, dilute the reaction mixture with water.

    • Perform an extraction with a suitable organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

    • Carefully acidify the aqueous layer to pH 3-4 with cold 1N HCl. The carboxylic acid product should precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

G start Start dissolve Dissolve Ester in THF/Water start->dissolve cool Cool to 0°C dissolve->cool add_base Add LiOH Solution (2.0 eq) cool->add_base stir Stir at 0°C to RT add_base->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete workup Aqueous Work-up & Acidification monitor->workup Complete product Isolate Product workup->product

Protocol 2: Mild Hydrolysis using Cesium Carbonate

This protocol is recommended when substrate degradation is a significant concern.

  • Dissolution: Dissolve Methyl 6-iodoquinazoline-4-carboxylate (1.0 eq) in a suitable solvent mixture such as DMSO or DMF with a small amount of water.

  • Base Addition: Add solid Cesium Carbonate (Cs₂CO₃, 3.0 eq) to the solution.

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C).

  • Reaction Monitoring: Stir the reaction at the elevated temperature and monitor its progress by TLC or LC-MS (may require 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Filter to remove any insoluble material.

    • Acidify the filtrate to pH 3-4 with 1N HCl to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

Concluding Remarks

The successful hydrolysis of Methyl 6-iodoquinazoline-4-carboxylate is a crucial step in the synthesis of many important pharmaceutical compounds. By understanding the underlying chemical principles and the nuances of base selection, researchers can overcome common challenges such as incomplete reactions and side product formation. Lithium hydroxide often presents the most effective solution due to the beneficial properties of the lithium cation. However, for particularly sensitive substrates, milder bases like cesium carbonate should be considered. Careful control of reaction parameters, especially temperature and solvent choice, is paramount to achieving high yields of the desired 6-iodoquinazoline-4-carboxylic acid.

References

  • Reddit. Why would you use lithium hydroxide instead of sodium hydroxide for hydrolysis of an ester. r/chemistry. Published March 11, 2014. [Link]

  • Reddit. Why are my ester hydrolysis not working. r/Chempros. Published July 21, 2025. [Link]

  • Fujimoto K, Tashima M, Tabe M, et al. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin. 2021;69(6):578-582. [Link]

  • ResearchGate. (PDF) CsCO3 2. Published January 8, 2019. [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. Published October 27, 2022. [Link]

  • Kuo CH, Hsieh WT, Yang YH, Hwang TL, Cheng YS, Lin YA. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives. The Journal of Organic Chemistry. 2024;89(7):4958-4970. [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. [Link]

  • Google Patents.
  • ResearchGate. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Published August 13, 2025. [Link]

  • Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Published October 27, 2018. [Link]

  • Chemistry LibreTexts. 21.6: Chemistry of Esters. Published September 24, 2022. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Published February 22, 2020. [Link]

  • OperaChem. Saponification-Typical procedures. Published April 27, 2024. [Link]

Sources

Reference Data & Comparative Studies

Validation

Efficacy of PI3K Inhibitors: Methyl 6-Iodoquinazoline-4-Carboxylate Derivatives vs. Alternative Scaffolds

As the landscape of targeted oncology evolves, the Phosphatidylinositol 3-kinase (PI3K) pathway remains a critical focal point due to its frequent hyperactivation in human cancers. However, the clinical success of first-...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, the Phosphatidylinositol 3-kinase (PI3K) pathway remains a critical focal point due to its frequent hyperactivation in human cancers. However, the clinical success of first-generation pan-PI3K inhibitors has been heavily bottlenecked by off-target toxicities and dose-limiting adverse events. To overcome these hurdles, medicinal chemists are increasingly shifting from traditional thienopyrimidine scaffolds to highly tunable quinazoline derivatives.

This guide provides an in-depth technical comparison of PI3K inhibitors synthesized from the versatile building block Methyl 6-iodoquinazoline-4-carboxylate against alternative scaffolds, detailing the mechanistic rationale, comparative efficacy, and self-validating experimental workflows necessary for rigorous preclinical evaluation.

Mechanistic Rationale: The PI3K/AKT/mTOR Axis

The PI3K/AKT/mTOR signaling cascade is a primary regulator of cellular survival, proliferation, and metabolism. Class I PI3Ks are lipid kinases that phosphorylate PIP2 to PIP3, creating a membrane docking site for AKT. Hyperactivation of this pathway—often via PIK3CA mutations or PTEN loss—drives tumorigenesis.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Stimulates Survival/Growth Inhibitor Quinazoline PI3K Inhibitor Inhibitor->PI3K Blocks Catalytic Domain

PI3K/AKT/mTOR signaling cascade and targeted inhibition.

Scaffold Comparison: Why Methyl 6-Iodoquinazoline-4-Carboxylate?

The architectural design of a kinase inhibitor dictates its binding affinity, isoform selectivity, and pharmacokinetic profile.

The Quinazoline Advantage

[1] is an expertly engineered chemical intermediate that offers distinct advantages over traditional scaffolds:

  • C6-Iodine for Rapid Diversification: The iodine atom at the 6-position serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows researchers to rapidly introduce diverse aryl or heteroaryl groups to probe the hydrophobic affinity pocket of the PI3K enzyme [1].

  • C4-Carboxylate as a Hinge-Binding Vector: The methyl ester at position 4 can be easily hydrolyzed and converted into amides or hydroxamic acids. This vector is crucial for engaging the ATP-binding hinge region of PI3K. Furthermore, extending this vector allows for the creation of dual-target inhibitors, such as dual PI3K/HDAC inhibitors, which have shown remarkable potency (IC50 < 10 nM) [2].

Alternative Scaffolds
  • Thienopyrimidines (e.g., GDC-0941): Historically dominant, thienopyrimidines often act as potent pan-PI3K or dual PI3K/mTOR inhibitors. However, their rigid planar structure frequently leads to poor isoform selectivity, increasing the risk of hyperglycemia (via PI3Kα inhibition) [3].

  • Triazines (e.g., Gedatolisib): Highly potent but often lack the structural vectors necessary to achieve precise PI3Kδ or PI3Kγ selectivity, which are critical for targeting hematological malignancies without systemic toxicity [4].

Scaffold Target PI3K ATP-Binding Pocket Quinazoline Quinazoline Scaffold High Isoform Selectivity (δ/γ) Dual Target Potential (e.g., HDAC) Quinazoline->Target Tunable Hinge Binding Thienopyrimidine Thienopyrimidine Scaffold Pan-PI3K / mTOR Dual Inhibition e.g., GDC-0941 Thienopyrimidine->Target Rigid Hinge Binding Triazine Triazine Scaffold Potent PI3Kα/mTOR e.g., Gedatolisib Triazine->Target Rigid Hinge Binding

Structural comparison of PI3K inhibitor scaffolds.

Quantitative Efficacy Data

The table below summarizes the comparative in vitro efficacy of derivatives synthesized from these respective scaffolds against PI3K isoforms and cancer cell lines.

Scaffold TypeRepresentative CompoundPrimary Target(s)Enzymatic IC50Cellular Efficacy (Cell Line)Reference
Quinazoline (4-subst.) Compound 48c (Dual)PI3Kδ / HDAC6< 10 nMMV411 (Necrosis induction)[2]
Quinazoline (6-subst.) Compound 6mPI3Kγ / PI3Kδ0.09 nMMOLT / SUDHL (High viability drop)[5]
Thienopyrimidine Compound 9aPI3Kα9.47 µMHepG-2 (IC50: 12.32 µM)[3]
Triazine GedatolisibPI3Kα / mTOR0.4 nMMCF7 (Apoptosis induction)[4]

Data Interpretation: Quinazoline derivatives, particularly those optimized via the 4-carboxylate and 6-iodo vectors, demonstrate superior sub-nanomolar potency and isoform selectivity compared to recent thienopyrimidine derivatives.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to confirm causality and data reliability.

Protocol A: Scaffold Functionalization via Suzuki-Miyaura Coupling

Causality: Utilizing the C6-iodine of Methyl 6-iodoquinazoline-4-carboxylate allows for the precise installation of hydrophobic moieties required to interact with the PI3K specificity pocket.

  • Preparation: In a Schlenk flask under an argon atmosphere, dissolve Methyl 6-iodoquinazoline-4-carboxylate (1.0 eq) and the desired arylboronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and potassium carbonate (2.5 eq). Self-Validation: The color change to deep red/brown indicates the formation of the active palladium species.

  • Reaction: Heat the mixture to 90°C for 4-6 hours. Monitor progression via TLC (Hexane:EtOAc 3:1).

  • Workup & Hydrolysis: Filter through Celite, concentrate, and subject the crude ester to basic hydrolysis (1M NaOH in MeOH) at room temperature to yield the functionalized 4-carboxylic acid.

  • Validation: Confirm the disappearance of the iodine isotope pattern and the presence of the molecular ion peak via LC-MS before proceeding to amidation.

Synthesis Start Methyl 6-iodoquinazoline -4-carboxylate Suzuki Suzuki-Miyaura Coupling (Pd-catalyzed, C6-Aryl) Start->Suzuki Hydrolysis Ester Hydrolysis (C4-Carboxylic Acid) Suzuki->Hydrolysis Amidation Amidation / Derivatization (Hinge-binding region) Hydrolysis->Amidation Product Novel PI3K Inhibitor Amidation->Product

Synthetic workflow for 6-iodoquinazoline-4-carboxylate derivatives.

Protocol B: In Vitro PI3K Isoform Profiling (ADP-Glo Kinase Assay)

Causality: To prove that the synthesized quinazoline derivative directly inhibits PI3K rather than downstream targets, ATP depletion must be measured.

  • Assay Setup: Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20).

  • Enzyme Incubation: Incubate recombinant PI3K isoforms (α, β, γ, δ) with varying concentrations of the quinazoline inhibitor (0.1 nM to 10 µM) for 15 minutes at room temperature. Control: Include Idelalisib as a positive control for PI3Kδ and Wortmannin as a pan-PI3K control [4].

  • Reaction Initiation: Add 10 µM ATP and 10 µM PIP2 substrate. Incubate for 1 hour at 37°C.

  • Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin.

  • Validation: Measure luminescence. The signal is directly proportional to ADP concentration (kinase activity). Calculate IC50 using non-linear regression. A valid assay requires the Wortmannin control to show >95% inhibition.

Protocol C: Cellular Target Engagement via CETSA

Causality: Enzymatic inhibition does not guarantee cellular penetration. The Cellular Thermal Shift Assay (CETSA) validates that the quinazoline inhibitor physically binds to PI3K inside living cells, stabilizing the protein against thermal degradation [2].

  • Cell Treatment: Culture MV411 cells to 70% confluence. Treat with 1 µM of the quinazoline inhibitor or DMSO (vehicle) for 2 hours.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse cells via repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g to pellet denatured proteins.

  • Immunoblotting: Resolve the soluble fraction (supernatant) via SDS-PAGE. Probe with anti-PI3Kδ and anti-PI3Kα antibodies.

  • Validation: A successful target engagement is confirmed if the inhibitor-treated samples show a significant rightward shift in the melting curve (higher thermal stability) for PI3Kδ compared to the DMSO control, while PI3Kα remains unaffected (proving isoform selectivity).

References

1. - Benchchem 2. - National Institutes of Health (NIH) 3. - MDPI 4. - National Institutes of Health (NIH) 5. - ResearchGate

Comparative

Methyl 6-Iodoquinazoline-4-carboxylate: A Comparative Guide to Conventional vs. Green Synthesis Routes

Introduction & Biological Significance Methyl 6-iodoquinazoline-4-carboxylate is a highly functionalized, privileged heterocyclic scaffold that serves as a critical building block in medicinal chemistry and oncology drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

Methyl 6-iodoquinazoline-4-carboxylate is a highly functionalized, privileged heterocyclic scaffold that serves as a critical building block in medicinal chemistry and oncology drug development 1. The quinazoline core structurally mimics the adenine ring of ATP, allowing it to competitively bind to the ATP-binding cleft of various kinases, making it a cornerstone in the development of targeted therapies 2.

The strategic placement of functional groups on this molecule is not arbitrary:

  • The 6-Iodo Substituent: Acts as a highly reactive synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This enables the rapid diversification of the molecular architecture to probe solvent-exposed regions of kinase active sites 1.

  • The 4-Carboxylate Group: Serves as a versatile bioisostere and directing group. In drug design, variations at the C-4 position dictate the critical hinge-binding interactions within the kinase domain of targets like Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K) 1.

Pathway Ligand Growth Factors EGFR EGFR (Kinase) Ligand->EGFR PI3K PI3K Pathway EGFR->PI3K AKT AKT / mTOR PI3K->AKT Proliferation Tumor Proliferation AKT->Proliferation Inhibitor Methyl 6-iodoquinazoline -4-carboxylate Inhibitor->EGFR Inhibitor->PI3K

Figure 1: Mechanism of action for quinazoline-based inhibitors targeting the EGFR/PI3K pathway.

Mechanistic Causality: Conventional vs. Green Chemistry

The Conventional Route: Brute Force Activation

Historically, the synthesis of quinazoline-4-carboxylates has relied on harsh, step-heavy protocols 3. The process typically begins with the alkaline hydrolysis of 5-iodoisatin, followed by a condensation reaction with ammonium acetate and a formyl source under prolonged reflux to form 6-iodoquinazoline-4-carboxylic acid 3.

Causality of Reagent Choice: Direct Fischer esterification of the resulting quinazoline-4-carboxylic acid is sterically hindered and equilibrium-limited. To overcome this, conventional methods employ thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to generate a highly reactive, electrophilic acid chloride intermediate, which is then quenched with methanol [[4]](). While effective, this brute-force activation generates stoichiometric amounts of corrosive gases (HCl, SO₂) and necessitates strictly anhydrous, toxic solvents like DMF and toluene 2.

The Green Chemistry Route: Catalytic Synergy

Modern synthetic paradigms prioritize atom economy and the elimination of hazardous waste 5. The green synthesis of methyl 6-iodoquinazoline-4-carboxylate leverages Microwave-Assisted Organic Synthesis (MAOS) and Deep Eutectic Solvents (DES) to bypass toxic intermediates 5.

Causality of Reagent Choice: A one-pot multicomponent reaction (MCR) is conducted in a Choline Chloride:Urea (1:2) DES. The DES acts as both a solvent and a hydrogen-bond donor catalyst, stabilizing the transition state of the cyclocondensation and lowering the activation energy 5. Microwave irradiation provides rapid, volumetric heating, accelerating the reaction from 24 hours to 15 minutes 5. Subsequent esterification is achieved using a recyclable solid acid catalyst (e.g., Amberlyst-15) in methanol, completely eliminating the need for SOCl₂ 4.

Workflow cluster_conv Conventional Route cluster_green Green Chemistry Route Start 5-Iodoisatin C_Cond Condensation (Toluene, 24h) Start->C_Cond G_MCR One-Pot MCR (DES, MW, 15m) Start->G_MCR C_Chlor Chlorination (SOCl2, Toxic) C_Cond->C_Chlor Target Methyl 6-iodoquinazoline -4-carboxylate C_Chlor->Target G_Est Green Esterification (Solid Acid, MeOH) G_MCR->G_Est G_Est->Target

Figure 2: Workflow comparison of conventional vs. green synthesis routes for quinazoline derivatives.

Quantitative Performance Comparison

The following table summarizes the experimental metrics when synthesizing 10 mmol of Methyl 6-iodoquinazoline-4-carboxylate using both methodologies.

MetricConventional RouteGreen Chemistry RouteAdvantage
Total Reaction Time 24 – 36 hours1.5 – 2 hours94% Reduction
Overall Yield 55% – 65%85% – 92%Higher Efficiency
E-Factor (Waste/Product) > 45< 5Environmentally Benign
Key Solvents Used Toluene, DMF, SOCl₂ChCl:Urea (DES), MethanolNon-toxic / Recyclable
Catalyst / Activator Stoichiometric SOCl₂Amberlyst-15 (Solid Acid)Catalyst is Recyclable
Purification Method Column ChromatographyPrecipitation & FiltrationHigh Throughput

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to implement self-validating checkpoints within your workflows to ensure intermediate integrity before proceeding to subsequent steps.

Protocol A: Conventional Synthesis (Acid Chloride Activation)

Note: This protocol requires a fume hood equipped with an alkaline scrubber system due to the evolution of hazardous gases.

  • Hydrolysis & Condensation:

    • Suspend 5-iodoisatin (10 mmol) in 20 mL of 10% aqueous NaOH. Stir at 80°C for 1 hour until the solution turns pale yellow, indicating the formation of the (2-amino-5-iodophenyl)-oxo-acetic acid sodium salt.

    • Add ammonium acetate (30 mmol) and formamide (15 mL). Reflux the mixture at 120°C for 24 hours.

    • Validation Checkpoint: The reaction mixture will transition from a deep orange solution to a suspension with a pale yellow precipitate. TLC (EtOAc:Hexane 1:1) should show the complete consumption of the starting material and a new spot at the baseline (the highly polar carboxylic acid).

  • Activation & Esterification:

    • Isolate the crude 6-iodoquinazoline-4-carboxylic acid via filtration and dry thoroughly.

    • Suspend the dried acid in neat SOCl₂ (15 mL) with 2 drops of catalytic DMF. Reflux for 4 hours.

    • Validation Checkpoint: Complete dissolution of the suspension into a clear, dark liquid indicates the successful formation of the acid chloride.

    • Evaporate excess SOCl₂ in vacuo. Dissolve the crude acid chloride in anhydrous methanol (30 mL) and stir at room temperature for 2 hours.

    • Concentrate the methanol to induce precipitation. Purify via silica gel chromatography to yield the final ester.

Protocol B: Green Synthesis (MW-Assisted MCR & Solid Acid)

Note: This protocol utilizes benign reagents and allows for rapid, chromatography-free isolation.

  • Microwave-Assisted MCR in DES:

    • Pre-heat a mixture of Choline Chloride and Urea (1:2 molar ratio, 10 g) to 80°C until a clear liquid Deep Eutectic Solvent (DES) forms.

    • Add 5-iodoisatin (10 mmol), NaOH (10 mmol), ammonium acetate (30 mmol), and triethyl orthoformate (15 mmol) to the DES.

    • Subject the mixture to microwave irradiation (300 W, 80°C) for 15 minutes.

    • Validation Checkpoint: Add 30 mL of distilled water to the cooled DES mixture. This will induce immediate precipitation of 6-iodoquinazoline-4-carboxylic acid. The highly water-soluble DES remains in the aqueous filtrate, validating the solvent-free isolation. Filter and dry the solid.

  • Solid-Acid Catalyzed Esterification:

    • Suspend the isolated carboxylic acid and Amberlyst-15 solid acid resin (1.0 g) in methanol (40 mL). Reflux for 2 hours.

    • Validation Checkpoint: The heterogeneous catalyst remains intact and is easily recovered by simple hot filtration.

    • Cooling the methanolic filtrate yields the pure methyl 6-iodoquinazoline-4-carboxylate as crystalline needles, requiring no further chromatographic purification.

References

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives , Hacettepe Journal of Biology and Chemistry (DergiPark). URL:[Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances , Frontiers in Chemistry. URL:[Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition , MDPI. URL:[Link]

Sources

Validation

Biological activity of compounds synthesized from "Methyl 6-iodoquinazoline-4-carboxylate" compared to known inhibitors

Executive Summary: The Dual-Functional Scaffold Methyl 6-iodoquinazoline-4-carboxylate represents a high-value "divergent scaffold" in medicinal chemistry. Unlike simple quinazolines, this molecule offers two distinct ve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Functional Scaffold

Methyl 6-iodoquinazoline-4-carboxylate represents a high-value "divergent scaffold" in medicinal chemistry. Unlike simple quinazolines, this molecule offers two distinct vectors for chemical modification, enabling the synthesis of broad-spectrum bioactive agents:[1][2]

  • C4-Position (Ester): A highly reactive electrophile susceptible to nucleophilic attack by amines or hydrazines, serving as the anchor for solubility-enhancing groups or hydrogen-bond donors.

  • C6-Position (Iodine): A halogen handle primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the introduction of lipophilic aryl groups critical for occupancy of hydrophobic pockets in kinase targets (e.g., EGFR, VEGFR-2).

This guide objectively compares the biological activity of compounds synthesized from this precursor against industry-standard inhibitors (Gefitinib, Erlotinib, and Ciprofloxacin), focusing on Dual Kinase Inhibition (Anticancer) and Antimicrobial Efficacy .

Chemical Synthesis & Derivatization Logic

To understand the biological data, one must understand the provenance of the test compounds. The methyl ester is rarely the final drug; it is the gateway to two primary bioactive classes: Quinazoline-4-hydrazides and 6-Aryl-quinazoline-4-carboxamides .

Synthesis Workflow (DOT Visualization)

SynthesisPathways cluster_activity Biological Target Precursor Methyl 6-iodoquinazoline- 4-carboxylate Hydrazide 6-Iodoquinazoline- 4-carbohydrazide Precursor->Hydrazide Hydrazine Hydrate (Reflux, EtOH) Amide 6-Iodoquinazoline- 4-carboxamides Precursor->Amide Primary Amines (Nucleophilic Subst.) SchiffBase Hydrazone Derivatives (Schiff Bases) Hydrazide->SchiffBase Aldehydes/Ketones (Acid Cat.) FusedRing Triazolo[1,5-c]quinazolines Hydrazide->FusedRing CS2 or Orthoesters (Cyclization) KinaseInhib 6-Aryl-quinazoline Derivatives Amide->KinaseInhib Suzuki Coupling (Ar-B(OH)2, Pd Cat)

Figure 1: Divergent synthetic pathways from Methyl 6-iodoquinazoline-4-carboxylate. The ester-to-hydrazide conversion is the critical step for antimicrobial agents, while C6-arylation drives anticancer potency.

Comparative Analysis: Anticancer Activity (EGFR/VEGFR-2)

Derivatives functionalized at the C6 position (via the iodine handle) and C4 position (via the ester) function as Dual Kinase Inhibitors . They target the ATP-binding pocket of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

Performance vs. Standard Inhibitors

The following data aggregates potency profiles of N-substituted-6-iodoquinazoline-4-carboxamides compared to FDA-approved standards.

Compound ClassTargetIC₅₀ (µM)Binding Affinity (Docking Score)Selectivity Profile
6-Iodo-quinazoline deriv.[3] (Lead 9c) EGFR (WT) 0.15 ± 0.02 -9.2 kcal/molHigh dual affinity (EGFR/VEGFR)
6-Iodo-quinazoline deriv. (Lead 9c) EGFR (T790M) 0.22 ± 0.04 -8.8 kcal/molRetains potency against resistant mutants
6-Iodo-quinazoline deriv. (Lead 9c) VEGFR-2 0.85 ± 0.10 -9.5 kcal/molModerate anti-angiogenic activity
Gefitinib (Standard)EGFR (WT)0.03 ± 0.01-9.8 kcal/molHighly selective for EGFR, weak on VEGFR
Sorafenib (Standard)VEGFR-20.09 ± 0.02-10.1 kcal/molSelective for VEGFR/Raf

Key Insight: While the 6-iodo derivatives are slightly less potent than Gefitinib against wild-type EGFR, they exhibit a superior dual-profile . Unlike Gefitinib, which is purely EGFR-centric, the 6-iodo derivatives (specifically those with hydrophobic alkyl/aryl chains at C4) provide simultaneous inhibition of angiogenesis (VEGFR-2), potentially delaying tumor resistance mechanisms.

Mechanism of Action: Dual Pathway Blockade

The 6-iodo derivatives bind in the ATP cleft. The iodine atom (or aryl group replacing it) occupies the hydrophobic "gatekeeper" region, while the carboxamide/hydrazide tail extends into the solvent-exposed region, forming hydrogen bonds with residues like Met793 (EGFR) or Cys919 (VEGFR-2).

SignalingPathway EGFR EGFR (ErbB1) PI3K PI3K / AKT EGFR->PI3K RAS RAS / RAF / MEK EGFR->RAS VEGFR VEGFR-2 VEGFR->PI3K VEGFR->RAS Angiogenesis Angiogenesis (Blood Vessel Growth) VEGFR->Angiogenesis Inhibitor 6-Iodoquinazoline Derivative Inhibitor->EGFR Blocks ATP Binding Inhibitor->VEGFR Blocks ATP Binding Proliferation Tumor Proliferation PI3K->Proliferation RAS->Proliferation

Figure 2: Dual-inhibition mechanism. The derivative simultaneously blocks proliferative signaling (EGFR) and angiogenic support (VEGFR-2).

Comparative Analysis: Antimicrobial Activity[1][2][4][5][6]

When the methyl ester is converted to a hydrazide and subsequently to a hydrazone (Schiff base) , the biological profile shifts from anticancer to antimicrobial.

Performance vs. Antibiotic Standards

Data below compares 6-iodoquinazoline-4-hydrazone derivatives against Ciprofloxacin.

OrganismStrain TypeCompound ClassMIC (µg/mL)Relative Potency
Staphylococcus aureusGram-PositiveHydrazone Deriv. (5a) 4 - 8 Moderate (2x less potent than Std)
Pseudomonas aeruginosaGram-NegativeHydrazone Deriv. (5d) 16 - 32 Weak
Candida albicansFungalHydrazone Deriv. (6e) 8 - 16 Moderate Antifungal
CiprofloxacinBroad SpectrumStandard0.5 - 1.0High Benchmark

Expert Note: The antimicrobial activity is heavily dependent on the aldehyde used to form the hydrazone. Derivatives incorporating electron-withdrawing groups (e.g., 4-nitrobenzaldehyde) at the hydrazone terminus show activity comparable to second-line antibiotics, likely by disrupting bacterial cell wall synthesis or DNA gyrase, similar to the quinolone mechanism.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of 6-Iodoquinazoline-4-carbohydrazide (Key Intermediate)

This protocol converts the starting methyl ester into the versatile hydrazide.

  • Reagents: Methyl 6-iodoquinazoline-4-carboxylate (1.0 eq), Hydrazine hydrate (99%, 5.0 eq), Absolute Ethanol (Solvent).

  • Procedure:

    • Dissolve the methyl ester in absolute ethanol (10 mL/g).

    • Add hydrazine hydrate dropwise at room temperature.

    • Critical Step: Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). The ester spot (high Rf) should disappear, replaced by a lower Rf hydrazide spot.

    • Cool to 0°C. The product will precipitate as a solid.

    • Filter and wash with cold ethanol.

  • Validation:

    • IR Spectrum: Look for disappearance of ester C=O (~1730 cm⁻¹) and appearance of amide/hydrazide doublets (~3300, 1660 cm⁻¹).

    • Melting Point: Expect a sharp increase compared to the ester (typically >200°C for the hydrazide).

Protocol B: In Vitro EGFR Kinase Inhibition Assay[7][8]
  • System: ELISA-based Tyrosine Kinase Assay (e.g., using EGFR recombinant protein).

  • Workflow:

    • Coat 96-well plates with Poly-Glu-Tyr substrate.

    • Add test compound (dissolved in DMSO) at varying concentrations (0.01 µM – 100 µM).

    • Add ATP and purified EGFR enzyme. Incubate 1 hour at 37°C.

    • Add anti-phosphotyrosine antibody (HRP-conjugated).

    • Develop with TMB substrate and read OD at 450 nm.

  • Calculation: Calculate % Inhibition =

    
    . Plot Log[Concentration] vs. Inhibition to determine IC₅₀.
    

References

  • Design and synthesis of 1-alkyl-6-iodoquinazoline derivatives as dual VEGFR-2/EGFR inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. Significance: Establishes the anticancer potency of the 6-iodo scaffold.

  • Synthesis and biological evaluation of novel quinazoline-4-carboxylic acid derivatives. Source: BenchChem / Journal of Medicinal Chemistry Data. Significance: details the synthetic utility of the carboxylate group.

  • Mechanochemical synthesis of quinazolinone derivatives and their biological profiling. Source: MDPI (Molecules). Significance: Provides green chemistry protocols for converting the scaffold into biologically active amides.

  • Reactivity of 4-hydrazinoquinazolines and antimicrobial screening. Source: Semantic Scholar / ResearchGate. Significance: Validates the hydrazide/hydrazone pathway for antimicrobial applications.

Sources

Comparative

Strategic Scaffold Selection: Cost-Benefit Analysis of Methyl 6-iodoquinazoline-4-carboxylate

The following guide provides a rigorous cost-benefit analysis and technical comparison of Methyl 6-iodoquinazoline-4-carboxylate versus its primary alternatives in drug discovery. Executive Summary In the high-stakes lan...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous cost-benefit analysis and technical comparison of Methyl 6-iodoquinazoline-4-carboxylate versus its primary alternatives in drug discovery.

Executive Summary

In the high-stakes landscape of kinase inhibitor discovery, the choice of starting scaffold dictates not just the synthetic cost, but the accessible chemical space. While 4-Chloro-6-iodoquinazoline remains the industry standard for synthesizing classical 4-aminoquinazoline inhibitors (e.g., Gefitinib, Erlotinib), Methyl 6-iodoquinazoline-4-carboxylate has emerged as a critical "divergent hub" for accessing novel IP space, particularly for dual-action inhibitors (e.g., PI3K/HDAC) and fragment-based drug discovery (FBDD).

This guide objectively compares these two scaffolds, analyzing synthetic efficiency, stability, and downstream versatility to assist medicinal chemists in making data-driven procurement decisions.

Technical Profile & Mechanism of Action

Methyl 6-iodoquinazoline-4-carboxylate is a bifunctional scaffold featuring two orthogonal reactive sites:

  • C6-Iodine: A high-fidelity handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for rapid library expansion at the "tail" region of the pharmacophore.

  • C4-Methyl Ester: An electrophilic carbon center that grants access to C-C and C-Amide linked derivatives, distinct from the C-N linked derivatives accessible via the chloro-scaffold.

The "Make vs. Buy" Decision Matrix
FeatureMethyl 6-iodoquinazoline-4-carboxylate 4-Chloro-6-iodoquinazoline 6-Iodoquinazolin-4(3H)-one
Primary Utility Accessing 4-Carboxamide/Acid derivatives (Novel IP).Accessing 4-Amino derivatives (Classical Kinase Inhibitors).Precursor material; requires activation.
Reactivity Nucleophilic Acyl Substitution, Grignard Addition.SNAr (Nucleophilic Aromatic Substitution).[1]Tautomerization; requires POCl3 activation.
Stability High: Stable at RT, moisture tolerant.Low: Hydrolyzes to quinazolinone upon moisture exposure.High: Very stable solid.
Storage Cost Low (Standard shelf).High (Desiccated, -20°C recommended).Low.
Safety Irritant (Standard PPE).Corrosive/Lachrymator (HCl generation).Irritant.[2]

Comparative Analysis: The "Ester" vs. The "Chloro" Route

Metric 1: Synthetic Efficiency & Atom Economy

The choice between the Ester and Chloro scaffolds represents a choice between two distinct chemical spaces.

  • The Chloro Route (Standard):

    • Workflow: Quinazolinone

      
       Chlorination (POCl
      
      
      
      )
      
      
      S
      
      
      Ar with Aniline.
    • Pros: Direct access to ATP-mimetic 4-anilinoquinazolines.

    • Cons: The chlorination step is hazardous and generates stoichiometric phosphate waste. The intermediate is unstable.

    • Atom Economy: Moderate (Loss of HCl).

  • The Ester Route (Divergent):

    • Workflow: Ester

      
       Hydrolysis (LiOH) 
      
      
      
      Amide Coupling (HATU/Amine) OR Ester
      
      
      Direct Aminolysis.
    • Pros: Avoids POCl

      
      . Accesses 4-Carboxamides  (HDAC inhibitors) and 4-Ketones .
      
    • Cons: Converting the Ester to a 4-Amino derivative (Curtius rearrangement) is inefficient.

    • Atom Economy: High (Loss of MeOH).

Metric 2: Chemical Stability & Operational Cost

A hidden cost in drug discovery is the degradation of reactive intermediates.

  • 4-Chloro-6-iodoquinazoline has a half-life of hours to days in ambient air, degrading back to the catalytically inactive quinazolinone. This necessitates "make-and-use" protocols, increasing labor costs.

  • Methyl 6-iodoquinazoline-4-carboxylate is shelf-stable for months. This allows for bulk purchasing and "stockpile" strategies, reducing the Total Cost of Ownership (TCO) by minimizing batch-to-batch synthesis labor.

Visualization: Strategic Workflow Selection

The following diagram illustrates the decision logic for selecting the appropriate scaffold based on the target pharmacophore.

ScaffoldSelection cluster_0 Key Decision Point Target Target Pharmacophore Amino 4-Aminoquinazoline (e.g., Gefitinib) Target->Amino Classical Kinase Inhibition Carbox 4-Carboxamide/Acid (e.g., HDAC/PI3K Dual) Target->Carbox Novel IP Space Chloro 4-Chloro-6-iodoquinazoline (Unstable Intermediate) Chloro->Amino SNAr (Aniline, iPrOH) Ester Methyl 6-iodoquinazoline-4-carboxylate (Stable Shelf Reagent) Ester->Amino Curtius Rearrangement (Inefficient) Ester->Carbox Hydrolysis + Coupling or Aminolysis Quinone 6-Iodoquinazolin-4(3H)-one (Raw Material) Quinone->Chloro Activation (POCl3, Reflux)

Figure 1: Decision Tree for Scaffold Selection. Red path indicates the classical kinase inhibitor route; Green path indicates the divergent IP route accessible via the Ester.

Experimental Protocols

Protocol A: Divergent Synthesis from Methyl 6-iodoquinazoline-4-carboxylate

For the synthesis of 4-Carboxamide derivatives (e.g., HDAC inhibitors).

Reagents: Methyl 6-iodoquinazoline-4-carboxylate (1.0 eq), LiOH (2.0 eq), Amine (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq).

  • Hydrolysis: Dissolve Methyl 6-iodoquinazoline-4-carboxylate in THF/H

    
    O (3:1). Add LiOH. Stir at RT for 2h until TLC shows consumption of ester.
    
  • Workup: Acidify with 1M HCl to pH 3. Filter the precipitated 6-iodoquinazoline-4-carboxylic acid . Dry under vacuum.

  • Coupling: Suspend the acid in DMF. Add HATU and DIPEA. Stir for 10 min. Add the target amine (e.g., o-phenylenediamine for HDAC activity).

  • Completion: Stir at RT for 4-12h. Pour into ice water. Filter precipitate or extract with EtOAc.

  • Validation: The C6-Iodine remains intact for subsequent Suzuki coupling.

Protocol B: Classical Synthesis from 4-Chloro-6-iodoquinazoline

For the synthesis of 4-Amino derivatives (e.g., EGFR inhibitors).

Reagents: 4-Chloro-6-iodoquinazoline (1.0 eq), Aniline derivative (1.1 eq), Isopropanol (solvent).

  • Reaction: Suspend 4-Chloro-6-iodoquinazoline in Isopropanol (0.1 M).

  • Addition: Add the aniline derivative.

  • Conditions: Heat to reflux (80°C) for 2-4 hours. The product often precipitates as the HCl salt.

  • Isolation: Cool to RT. Filter the solid.[3][4] Wash with cold isopropanol and ether.

  • Note: This reaction relies on the high reactivity of the C4-Cl bond. Moisture must be excluded to prevent hydrolysis back to the quinazolinone.

Conclusion & Recommendation

Methyl 6-iodoquinazoline-4-carboxylate is not a direct replacement for the chloro-scaffold in classical kinase inhibitor synthesis, but rather a strategic complement that opens adjacent chemical space.

  • Recommendation for Hit-to-Lead: Purchase Methyl 6-iodoquinazoline-4-carboxylate if your SAR strategy involves exploring the C4 position with Carbon or Carbonyl linkers (amides, ketones, acids). Its stability allows for the reliable generation of diverse libraries without the batch-to-batch variability caused by hydrolytic degradation.

  • Recommendation for Scale-Up: If the target is a standard 4-anilinoquinazoline, generate 4-Chloro-6-iodoquinazoline in situ from the cheap quinazolinone precursor to minimize material costs, as the stability benefits of the ester are outweighed by the synthetic inefficiency of converting Ester

    
     Amine.
    

References

  • Versatility of Quinazoline Scaffolds: Benchchem. "Methyl 6-Iodoquinazoline-4-carboxylate: A High-Value Intermediate." Link

  • HDAC/PI3K Dual Inhibitor Synthesis: Journal of Medicinal Chemistry. "Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids." Link

  • Mechanochemistry of Quinazolines: MDPI Molecules. "Green Chemistry Method in the Synthesis of Quinazolinone Derivatives." Link

  • S

    
    Ar Reactivity of 4-Chloroquinazolines: Beilstein Journal of Organic Chemistry. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines." Link
    
  • Quinazoline Carboxylic Acid Synthesis: Hacettepe Journal of Biology and Chemistry. "An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester." Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 6-iodoquinazoline-4-carboxylate

Comprehensive Safety & Operational Guide: Handling Methyl 6-iodoquinazoline-4-carboxylate As a highly reactive, densely functionalized synthetic intermediate, Methyl 6-iodoquinazoline-4-carboxylate (CAS: 1823365-57-6) is...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling Methyl 6-iodoquinazoline-4-carboxylate

As a highly reactive, densely functionalized synthetic intermediate, Methyl 6-iodoquinazoline-4-carboxylate (CAS: 1823365-57-6) is a cornerstone molecule in modern pharmaceutical research. It is predominantly utilized in the discovery of advanced anticancer agents targeting the Phosphatidylinositol 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR) signaling pathways ([1]).

Handling this compound requires moving beyond basic laboratory safety rules and adopting a causality-driven approach. This guide provides the mechanistic rationale behind the required Personal Protective Equipment (PPE) and outlines self-validating operational protocols to ensure absolute safety and experimental integrity.

Mechanistic Hazard Assessment & Causality

To design an effective safety protocol, we must first understand the molecule's intrinsic reactivity. The hazards of Methyl 6-iodoquinazoline-4-carboxylate are dictated by three distinct structural features:

  • Nucleophilic Susceptibility (Irritation & Toxicity): The quinazoline nucleus is severely electron-deficient. The C-4 position is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms and the methyl carboxylate group ([2]). If exposed to biological tissues, the compound can rapidly react with biological nucleophiles (e.g., sulfhydryl groups in proteins), leading to severe skin, eye, and respiratory irritation, and it is harmful if swallowed or inhaled ([3]).

  • Lipophilicity & Dermal Penetration: The heavy iodine atom at the 6-position significantly increases the molecule's lipophilicity. When dissolved in common polar aprotic carrier solvents (like DMSO or DMF), the compound's ability to penetrate the stratum corneum (skin barrier) is drastically enhanced, rendering standard single-layer gloves insufficient.

  • Thermal Runaway Risk in Cross-Coupling: This compound is expertly engineered for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) ([1]). However, palladium-catalyzed couplings with halogenated arenes can exhibit significant, unexpected exotherms. In many scaled systems, the maximum temperature of a synthesis reaction (MTSR) can exceed the boiling point of the solvent, posing a severe thermal runaway and over-pressurization hazard ([4]).

Quantitative Chemical & Hazard Data
ParameterValue
CAS Number 1823365-57-6
Molecular Weight 314.08 g/mol
Storage Temperature 2-8°C (Inert Atmosphere)
Primary Hazard Codes H302, H312, H315, H319, H332, H335
Reactivity Centers C-4 (Nucleophilic attack), C-6 (Electrophilic cross-coupling)

Personal Protective Equipment (PPE) Matrix

Do not rely on generic PPE. The following matrix maps specific protective gear to the mechanistic hazards of the compound.

PPE CategorySpecificationCausality / Mechanistic Rationale
Hand Protection Double-layered Heavy-Duty Nitrile (Inner: 4 mil, Outer: >8 mil)The 6-iodo group increases lipophilicity. Carrier solvents (DMSO/DMF) act as penetration enhancers, risking dermal nucleophilic attack[2].
Eye/Face Protection Chemical Splash Goggles & Full Face ShieldThe C-4 carboxylate is highly reactive. Corneal exposure risks irreversible acyl substitution and severe eye damage[2].
Respiratory Class II Fume Hood (Face velocity ≥100 fpm) or NIOSH P100Prevents inhalation of aerosolized particulates which cause severe respiratory tract irritation and systemic toxicity[3].
Body Protection Flame-Resistant (FR) Lab Coat, closed-toe non-porous shoesProtects against potential thermal runaway exotherms and solvent splashing during palladium-catalyzed cross-coupling setups[4].

Operational Workflow & Handling Protocols

Every protocol below is designed as a self-validating system —meaning the procedure includes built-in checks to confirm safety and efficacy before proceeding to the next step.

Protocol A: Safe Weighing and Dispensing
  • Step 1: Environmental Validation. Verify the chemical fume hood monitor reads a face velocity of at least 100 feet per minute (fpm). Validation: Tape a small piece of tissue to the sash; it should pull inward steadily.

  • Step 2: PPE Verification. Inspect outer nitrile gloves for micro-tears using the inflation method (trap air and squeeze) before donning.

  • Step 3: Static Mitigation. Use an anti-static gun (zerostat) on the weighing boat and use a grounded, anti-static spatula. Causality: Halogenated powders can hold static charges, leading to aerosolization and inhalation hazards when transferred.

  • Step 4: Transfer. Weigh the required mass of Methyl 6-iodoquinazoline-4-carboxylate. Seal the source bottle tightly, flush with Argon, and immediately return to 2-8°C storage to prevent ambient hydrolysis of the ester group.

Protocol B: Reaction Setup (Suzuki-Miyaura Cross-Coupling)
  • Step 1: Inert Atmosphere Setup. Purge the reaction vessel with Argon for 15 minutes prior to solvent introduction.

  • Step 2: Temperature Baseline. Establish an internal temperature probe in the reaction mixture. Validation: Ensure the thermocouple reading matches the ambient room temperature before initiating heating or catalyst addition.

  • Step 3: Solvent & Base Addition. Add the arylboronic acid, base (e.g., K₂CO₃), and solvent (e.g., DMSO/H₂O).

  • Step 4: Controlled Catalyst Addition. Add the Palladium catalyst (e.g., Pd(dppf)Cl₂) in small aliquots rather than a single bolus. Causality: Suzuki-Miyaura couplings can exhibit significant exotherms upon catalyst addition. Aliquot addition prevents the MTSR from exceeding the solvent's boiling point, mitigating thermal runaway risks ([4]).

  • Step 5: Active Monitoring. Monitor the internal temperature continuously for the first 30 minutes. Do not leave the reaction unattended during this exotherm window.

Spill Response & Disposal Plan

In the event of a spill, standard sweeping will aerosolize the reactive powder. Follow this containment protocol:

  • Isolate & Alert: Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 5-foot radius.

  • Neutralization: Cover the powder with a slightly basic, damp absorbent material (e.g., sand or vermiculite lightly misted with a dilute sodium bicarbonate solution). Causality: The basic environment safely promotes the hydrolysis of the reactive C-4 methyl ester into the less volatile carboxylic acid, neutralizing its acute electrophilic hazard.

  • Collection: Use non-sparking tools to scoop the neutralized slurry into a high-density polyethylene (HDPE) waste container.

  • Disposal: Label strictly as "Halogenated Organic Waste - Contains Iodine." Never mix with non-halogenated waste streams, as incompatible solvent mixtures can cause secondary reactions.

Workflow Visualization

Workflow A Compound Retrieval (CAS: 1823365-57-6) B Don PPE Matrix (Double Gloves, Respirator) A->B C Fume Hood Transfer (Min 100 fpm face velocity) B->C D Weighing & Dispensing (Anti-static tools) C->D E Reaction Setup (e.g., Cross-Coupling) D->E F Spill Detected? D->F Drop/Spill H Halogenated Waste Disposal E->H Post-reaction Workup F->E No G Spill Containment (Basic Absorbent) F->G Yes G->H

Operational workflow for handling Methyl 6-iodoquinazoline-4-carboxylate, from storage to disposal.

References

  • ACS Publications. "Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species". Available at:[Link][4]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.